Otenzepad
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-31-0, 121029-35-4, 122467-13-4 | |
| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenzepad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | OTENZEPAD, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AF-DX 116: A Deep Dive into M2 Receptor Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
AF-DX 116, a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor, has been a critical pharmacological tool for dissecting the physiological roles of this receptor subtype. Its preference for cardiac M2 receptors over those in smooth muscle and other tissues has made it particularly valuable in cardiovascular research. This technical guide provides a comprehensive overview of the M2 receptor selectivity of AF-DX 116, detailing its binding affinities, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of AF-DX 116 for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, and M5) is evident from its binding affinity, commonly expressed as the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value and a lower Ki value indicate greater binding affinity.
Data from various radioligand binding and functional studies have been compiled to illustrate the selectivity profile of AF-DX 116.
| Receptor Subtype | Tissue/Cell Line | AF-DX 116 Ki (nM) | AF-DX 116 pA2 | Reference |
| M1 | Rabbit Cerebral Cortex | - | - | [1] |
| Human Detrusor Muscle | 243 ± 62.5 | - | [2] | |
| M2 | Human Detrusor Muscle | 59.7 ± 15.3 | - | [2] |
| Guinea Pig Atria | - | 7.33 | [3] | |
| Rabbit Heart | - | 7.42 | [4] | |
| Guinea Pig Ileum (Smooth Muscle) | - | 6.39-6.44 | ||
| Rabbit Ear Artery (Vasculature) | - | 5.95 | ||
| M3 | Human Detrusor Muscle | - | - | |
| Guinea Pig Urinary Bladder | - | - | ||
| M4 | N/A | Data not readily available | Data not readily available | |
| M5 | N/A | Data not readily available | Data not readily available |
Note: pA2 values can be approximated to pKi in competitive antagonism. A pA2 of 7.33 corresponds to a Ki of approximately 46.8 nM, and a pA2 of 7.42 corresponds to a Ki of approximately 38.0 nM.
Core Experimental Protocols
The characterization of AF-DX 116's M2 receptor selectivity relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of AF-DX 116 for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from tissues or cells expressing the muscarinic receptor subtype of interest.
-
Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.
-
AF-DX 116 and other competing ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of AF-DX 116.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine) to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of AF-DX 116 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is one of the earliest events in GPCR signaling. For an antagonist like AF-DX 116, this assay is used to measure its ability to block agonist-induced G protein activation.
Objective: To determine the potency of AF-DX 116 in antagonizing agonist-stimulated [35S]GTPγS binding to G proteins coupled to M2 receptors.
Materials:
-
Membrane preparations expressing M2 receptors and associated G proteins.
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[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
A muscarinic agonist (e.g., carbachol or oxotremorine M).
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AF-DX 116.
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GDP (to ensure G proteins are in their inactive state at the start of the assay).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
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Filtration and scintillation counting materials as in the radioligand binding assay.
Procedure:
-
Pre-incubation: Membranes are pre-incubated with varying concentrations of AF-DX 116.
-
Stimulation: A fixed concentration of the muscarinic agonist is added to stimulate the M2 receptors.
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GTPγS Binding: [35S]GTPγS is added to the mixture, and the reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the binding of the radiolabel to activated G proteins.
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Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
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Washing and Quantification: Filters are washed, and the bound radioactivity is quantified by scintillation counting.
-
Data Analysis: The ability of AF-DX 116 to inhibit the agonist-induced increase in [35S]GTPγS binding is analyzed to determine its IC50 and subsequently its antagonist potency.
References
- 1. AFDX-116 discriminates between muscarinic M2 receptors of the heart and the iris smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic receptor subtypes in human detrusor muscle studied by labeled and nonlabeled pirenzepine, AFDX-116 and 4DAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116 discriminates between muscarinic M2 receptors of the heart and vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad: A Technical Guide to a Selective M2 Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad, also known as AF-DX 116, is a competitive muscarinic receptor antagonist with notable selectivity for the M2 subtype.[1] This cardioselectivity led to its investigation as a potential therapeutic agent for conditions such as arrhythmia and bradycardia, progressing to phase III clinical trials.[1] This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its binding affinity and functional activity at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple through Gq/11 to activate phospholipase C, leading to phosphoinositide hydrolysis and calcium mobilization.[2] In contrast, M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase, decreasing intracellular cAMP levels.[2] This differential signaling underlies the varied physiological responses to muscarinic agonists and antagonists.
This compound emerged as a tool compound and potential therapeutic agent due to its preferential blockade of M2 receptors, which are predominantly expressed in the heart.[3] This selectivity profile offered the potential for targeted cardiovascular effects with a reduced incidence of the side effects associated with non-selective muscarinic antagonists, such as dry mouth, blurred vision, and cognitive impairment.
Quantitative Data Presentation
The selectivity of this compound is best understood through the quantitative analysis of its binding affinity and functional antagonism at each of the five muscarinic receptor subtypes.
Table 1: this compound (AF-DX 116) Binding Affinity at Cloned Human Muscarinic Receptors
This table summarizes the equilibrium dissociation constants (Ki) of this compound for the five human muscarinic receptor subtypes stably expressed in Chinese hamster ovary (CHO-K1) cells. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 417 | |
| M2 | 64 | |
| M3 | 786 | |
| M4 | 211 | |
| M5 | 5130 |
Data from Buckley et al., 1989.
Table 2: this compound (AF-DX 116) Functional Antagonist Activity (pA2 values) in Various Tissues
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
| Tissue | Receptor Predominance | Agonist | pA2 Value | Reference |
| Guinea Pig Atria | M2 | Bethanechol | 7.33 | |
| Rabbit Ear Artery | M2 | - | 5.95 | |
| Mouse Cerebral Cortex | M1 | Carbamylcholine | 6.5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is based on the methods described by Buckley et al. (1989) for determining the binding affinity of this compound at cloned human muscarinic receptors expressed in CHO-K1 cells.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell Lines: CHO-K1 cells stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Competitor: this compound (AF-DX 116).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-K1 cells expressing the muscarinic receptor subtype of interest.
-
Homogenize the cells in ice-cold PBS and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh PBS and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding determination, add 1 µM atropine instead of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide Hydrolysis Assay
This protocol is based on the methodology described by Smith and Yamamura (1987) to assess the functional antagonism of this compound at M1 muscarinic receptors.
Objective: To determine the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-stimulated phosphoinositide hydrolysis.
Materials:
-
Tissue Preparation: Mouse cerebral cortical slices.
-
Radiolabel: myo-[³H]inositol.
-
Agonist: Carbamylcholine.
-
Antagonist: this compound (AF-DX 116).
-
Assay Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, supplemented with glucose and gassed with 95% O2/5% CO2.
-
Reagents: LiCl, perchloric acid, Dowex AG1-X8 resin.
-
Instrumentation: Scintillation counter.
Procedure:
-
Tissue Preparation and Labeling:
-
Prepare thin slices of mouse cerebral cortex.
-
Pre-incubate the slices in assay buffer containing myo-[³H]inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled slices and pre-incubate them with various concentrations of this compound or vehicle for a defined period.
-
Add LiCl to the buffer to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the slices with a range of concentrations of carbamylcholine in the continued presence of this compound.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid to the slices.
-
Homogenize the tissue and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the inositol phosphates.
-
-
Separation and Quantification:
-
Apply the neutralized supernatant to an anion-exchange chromatography column (Dowex AG1-X8).
-
Wash the column to remove free myo-[³H]inositol.
-
Elute the total [³H]inositol phosphates with a suitable eluent (e.g., formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Construct concentration-response curves for carbamylcholine in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log of (agonist concentration ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflows
Caption: Experimental Workflow for Radioligand Binding Assay.
Logical Relationships
Caption: Logical Relationship of this compound's Binding Affinity.
Conclusion
This compound (AF-DX 116) is a well-characterized M2 selective muscarinic receptor antagonist. Its pharmacological profile, defined by its higher affinity for the M2 subtype compared to M1, M3, M4, and M5, has made it a valuable tool for dissecting the physiological roles of individual muscarinic receptor subtypes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development. Further investigation into the nuances of its functional activity and potential allosteric properties may yet reveal new avenues for therapeutic intervention.
References
Otenzepad's Biological Function in Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective M2 muscarinic acetylcholine receptor antagonist.[1] The M2 receptor is the predominant subtype of muscarinic receptor in the heart, playing a crucial role in mediating the parasympathetic nervous system's influence on cardiac function.[2][3] This technical guide provides an in-depth overview of the biological function of this compound in cardiac tissue, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This compound has been investigated for its potential therapeutic applications in cardiac conditions, notably as an anti-arrhythmic agent.[4][5]
Core Mechanism of Action in Cardiac Tissue
This compound functions as a competitive antagonist at the M2 muscarinic acetylcholine receptors in cardiomyocytes. In the heart, acetylcholine released from the vagus nerve binds to M2 receptors, initiating a signaling cascade that leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This compound blocks this interaction, thereby inhibiting the parasympathetic influence on the heart.
M2 Muscarinic Receptor Signaling Pathway
The activation of M2 receptors in cardiac tissue initiates a G-protein-mediated signaling pathway. The M2 receptor is coupled to an inhibitory G-protein (Gi). Upon acetylcholine binding, the Gi protein is activated and dissociates into its α (Gαi) and βγ (Gβγ) subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP counteracts the stimulatory effects of the sympathetic nervous system. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in heart rate. This compound, by blocking the M2 receptor, prevents these downstream effects.
Figure 1: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes and the Point of Inhibition by this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound (AF-DX 116) from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference(s) |
| IC50 | Rat Heart | 386 nM | |
| Rabbit Peripheral Lung | 640 nM | ||
| pA2 | Guinea Pig Heart | 7.33 | |
| Guinea Pig Smooth Muscle | 6.39 - 6.44 | ||
| Rabbit Heart | 7.42 | ||
| Rabbit Ear Artery | 5.95 | ||
| KD | Porcine Fundic Smooth Muscle | 503 nM | |
| Porcine Mucosal Membranes | 3.4 µM |
Table 2: In Vivo and Ex Vivo Functional Effects
| Effect | Model | Dosage/Concentration | Result | Reference(s) |
| Increased Heart Rate | Healthy Human Volunteers | Intravenous dose saturating >90% of cardiac M2 receptors | ▲ 25 beats/min | |
| Increased Basal Heart Rate | Conscious Dog | ED50: 79 µg/kg i.v. | Dose-related tachycardia | |
| Inhibition of Vagal Bradycardia | Pithed Rat | ED50: 32 µg/kg i.v. | Potent inhibition of vagally-induced bradycardia | |
| Increased Inotropic Response | Guinea Pig Left Atria | > 1 x 10-5 M | ▲ ~100% above baseline | |
| Increased Inotropic Response | Rabbit Left Atria | > 1 x 10-5 M | ▲ ~50% above baseline |
Experimental Protocols
This section provides a detailed methodology for a key type of experiment used to characterize the effects of this compound on cardiac tissue.
Isolated Perfused Guinea Pig Heart (Langendorff) Preparation
This ex vivo model is instrumental in studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.
Objective: To assess the chronotropic and inotropic effects of this compound on an isolated heart.
Methodology:
-
Animal Preparation: A male guinea pig (e.g., Dunkin-Hartley strain, 300-400g) is euthanized in accordance with ethical guidelines.
-
Heart Isolation: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit solution.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C is initiated.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which it should exhibit regular spontaneous contractions.
-
Data Acquisition:
-
A force transducer is attached to the apex of the ventricle to measure contractile force (inotropic effect).
-
Heart rate (chronotropic effect) is determined from the contractile rhythm or via ECG electrodes.
-
Coronary flow and perfusion pressure are monitored.
-
-
Drug Administration: this compound is administered in increasing concentrations through the perfusion solution. The effects on heart rate and contractility are recorded at each concentration.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of this compound for its chronotropic and inotropic effects.
Figure 2: Experimental Workflow for the Isolated Perfused Guinea Pig Heart Preparation.
Clinical Context and Therapeutic Potential
This compound's cardioselective M2 antagonist properties positioned it as a candidate for treating bradyarrhythmias. By blocking the negative chronotropic effects of the parasympathetic nervous system, this compound can effectively increase heart rate. Studies in healthy volunteers demonstrated a clear increase in heart rate following intravenous administration, with a favorable side-effect profile due to its selectivity for cardiac M2 receptors over other muscarinic receptor subtypes. However, a review of clinical development programs indicates that the development of this compound was discontinued, with the most recent clinical trial completed in 2016.
Conclusion
This compound is a selective M2 muscarinic receptor antagonist with well-characterized effects on cardiac tissue. Its mechanism of action involves the blockade of the parasympathetic signaling pathway in cardiomyocytes, leading to an increase in heart rate and contractility. Quantitative data from a range of preclinical and early clinical studies support its functional effects. While its clinical development appears to have been halted, the study of this compound has contributed significantly to the understanding of muscarinic receptor pharmacology in the cardiovascular system and provides a valuable case study for researchers in the field of cardiac drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of AF-DX 116, a cardioselective muscarinic antagonist, on the negative inotropic action of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. AFDX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad's Role in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] While initially investigated for cardiovascular conditions such as arrhythmia and bradycardia, its development for these indications ceased after Phase III clinical trials.[2] However, this compound's specific mechanism of action has garnered significant interest within the neuroscience community, particularly for its potential to modulate cholinergic signaling and enhance cognitive function. This technical guide provides an in-depth overview of this compound's pharmacology, preclinical efficacy in models of memory, and its underlying signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Core Mechanism of Action: M2 Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at M2 muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to inhibitory cellular responses. The M2 receptors are prominently expressed in the central nervous system, where they act as presynaptic autoreceptors on cholinergic neurons, inhibiting further acetylcholine release. By blocking these autoreceptors, this compound effectively increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is believed to be the primary driver of its effects on cognitive processes.
Preclinical Efficacy in Neuroscience
Preclinical studies, primarily in rodent models, have demonstrated this compound's potential to enhance memory and learning. These investigations have utilized various behavioral paradigms to assess cognitive function.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in rodent models of memory.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |
| M2 mAChR | Rabbit Peripheral Lung | 640 | [1] |
| M2 mAChR | Rat Heart | 386 | [1] |
Table 2: Effects of this compound on Memory Performance in Rodents
| Animal Model | Behavioral Task | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rats | Win-Stay Radial Arm Maze | 0.5 and 1.0 | Subcutaneous (s.c.) | Significantly improved win-stay acquisition compared to vehicle. | |
| Rats | Win-Shift Radial Arm Maze | 2.0 | Subcutaneous (s.c.) | Significantly improved retention when administered immediately post-training. | |
| Mice | Inhibitory Avoidance Task | 0.3, 1.0, and 3.0 | Intraperitoneal (i.p.) | Potentiated the memory-enhancing effects of glucose and reversed insulin-induced memory impairment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radial Arm Maze (Win-Stay and Win-Shift Tasks)
-
Apparatus: An eight-armed radial maze elevated from the floor. Each arm is of equal length and radiates from a central platform. Food wells are located at the end of each arm.
-
Animals: Male Long-Evans rats (325-350 g).
-
Win-Stay Protocol:
-
Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Training: Four of the eight arms are baited with a food reward. The rat is placed on the central platform and allowed to explore the maze until all four rewards have been consumed.
-
Drug Administration: Immediately following the training trial, rats are administered this compound (0.5 or 1.0 mg/kg, s.c.) or vehicle.
-
Testing: The number of errors (entries into unbaited arms) and the time taken to consume all rewards are recorded. Improved performance is indicated by fewer errors and a shorter completion time.
-
-
Win-Shift Protocol:
-
Initial Phase: The rat is allowed to enter four randomly selected arms, all of which are baited. After consuming the rewards, the rat is removed from the maze.
-
Drug Administration: Immediately after the initial phase, this compound (2.0 mg/kg, s.c.) or vehicle is administered.
-
Retention Interval: A delay is introduced (e.g., 1 hour).
-
Test Phase: The rat is returned to the maze. The four previously unentered arms are now baited. The number of entries into the previously visited (and now unbaited) arms is recorded as a measure of working memory.
-
Inhibitory Avoidance Task
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild footshock.
-
Animals: Adult male Swiss mice (25-30 g).
-
Training:
-
The mouse is placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded.
-
Upon entering the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
-
Drug Administration: this compound (0.3, 1.0, or 3.0 mg/kg, i.p.) is administered at a specified time relative to the training (e.g., immediately after).
-
Testing: 24 hours after training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are rooted in its modulation of specific intracellular signaling cascades downstream of the M2 muscarinic receptor.
M2 Muscarinic Receptor Signaling Pathway
The blockade of the M2 receptor by this compound prevents the binding of acetylcholine and the subsequent activation of the inhibitory G-protein (Gαi). This leads to a disinhibition of adenylyl cyclase, resulting in increased production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability and synaptic plasticity. Furthermore, M2 receptor signaling can influence the PI3K/Akt/mTORC1 pathway, which is critically involved in cell growth, proliferation, and survival.
Caption: this compound blocks the inhibitory M2 receptor signaling pathway.
Experimental Workflow for Preclinical Memory Assessment
The following diagram illustrates a typical workflow for evaluating the effect of a compound like this compound on memory in a preclinical setting.
Caption: A generalized workflow for preclinical cognitive testing.
Clinical Research and Future Directions
To date, there is a lack of published clinical trials specifically investigating this compound for neurological or psychiatric disorders. Its clinical development was halted for cardiovascular indications. However, the robust preclinical data demonstrating its cognitive-enhancing effects suggest that selective M2 receptor antagonism remains a viable and intriguing target for the treatment of cognitive deficits observed in conditions such as Alzheimer's disease and other dementias.
Future research should focus on several key areas:
-
Pharmacokinetics and Brain Penetration: A thorough characterization of this compound's ability to cross the blood-brain barrier and its pharmacokinetic profile within the central nervous system is essential.
-
Long-term Safety: While short-term preclinical studies have been promising, the long-term safety of chronic M2 receptor blockade needs to be established.
-
Translational Studies: Bridging the gap between rodent models and human cognitive function will require carefully designed translational studies.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the M2 muscarinic receptor in cognitive processes. Its selective antagonism of this receptor leads to enhanced cholinergic signaling and demonstrable improvements in memory in preclinical models. While clinical development for its original indications has not progressed, the foundational neuroscience research on this compound highlights the therapeutic potential of targeting the M2 receptor for cognitive enhancement. This technical guide provides a comprehensive summary of the existing data to inform and guide future research in this promising area of neuropharmacology.
References
Otenzepad (Brigimadlin/BI 907828): A Technical Guide to its Therapeutic Potential as an MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad (also known as Brigimadlin or BI 907828) is a potent, orally bioavailable, small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In many cancers that retain wild-type TP53, the tumor-suppressive functions of the p53 protein are abrogated by the overexpression of its primary negative regulator, MDM2.[3][4] this compound is designed to disrupt this interaction, thereby reactivating p53 and inducing cell cycle arrest and apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the mechanism of action, signaling pathways, preclinical and clinical data, and key experimental protocols associated with the investigation of this compound's therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the p53-binding pocket of the MDM2 protein, effectively preventing the interaction between MDM2 and p53. This disruption of the MDM2-p53 complex leads to the stabilization and activation of p53. Activated p53 can then translocate to the nucleus and transcriptionally activate its target genes, which are involved in critical cellular processes such as cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX). The restoration of p53's tumor suppressor function is the primary mechanism through which this compound exerts its anti-cancer effects. This therapeutic strategy is particularly relevant in tumors with MDM2 gene amplification and wild-type TP53 status.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent and selective activity in preclinical in vitro models. In acute lymphoblastic leukemia (ALL) cell lines with wild-type TP53, this compound showed low nanomolar IC50 values for growth inhibition.
| Cell Line | TP53 Status | IC50 (nM) |
| Nalm-6 | Wild-Type | 38 |
| RS4;11 | Wild-Type | 18 |
| CCRF-CEM | Mutant | >1000 |
| Table 1: In vitro cell viability of this compound in ALL cell lines. |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of dedifferentiated liposarcoma (DDLPS) harboring MDM2 amplification.
| Xenograft Model | Treatment | Outcome |
| DDLPS PDX | This compound | Strong antitumor activity |
| Table 2: In vivo efficacy of this compound in a DDLPS PDX model. |
Clinical Trial Data
A first-in-human, phase Ia/Ib dose-escalation and expansion study (NCT03449381) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Efficacy in Dedifferentiated Liposarcoma (DDLPS)
In a cohort of 36 evaluable patients with MDM2-amplified DDLPS, this compound demonstrated promising clinical activity.
| Parameter | Value |
| Objective Response Rate (ORR) | 13.9% (all Partial Responses) |
| Disease Control Rate (DCR) | 88.9% |
| Median Progression-Free Survival (PFS) | 8.1 months (95% CI, 5.4-20.7) |
| Table 3: Clinical efficacy of this compound in MDM2-amplified DDLPS. |
Safety and Tolerability
The most common treatment-related adverse events (TRAEs) observed in the NCT03449381 study were gastrointestinal and hematologic.
| Adverse Event (Any Grade) | Frequency (%) |
| Nausea | 74.1 |
| Vomiting | 51.9 |
| Grade ≥3 Treatment-Related Adverse Event | Frequency (%) |
| Thrombocytopenia | 25.9 |
| Neutropenia | 24.1 |
| Table 4: Common treatment-related adverse events with this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MDM2-p53 inhibitors like this compound.
In Vitro Cell Viability Assay (MTT/WST-1)
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
-
Cell Seeding: Plate cancer cells (e.g., Nalm-6, RS4;11) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for p53 and p21 Upregulation
This protocol verifies that the inhibitor's mechanism of action in cells is through the stabilization of p53 and the induction of its downstream target, p21.
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This assay quantifies the upregulation of p53 target gene transcription following treatment with the inhibitor.
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound and extract total RNA using a commercial kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for p53 target genes (e.g., CDKN1A, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at predetermined doses and schedules (e.g., daily, or intermittently). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration). Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound (Brigimadlin/BI 907828) is a promising therapeutic agent that targets the fundamental p53-MDM2 pathway in cancer. Its potent preclinical activity and encouraging early clinical data, particularly in MDM2-amplified malignancies like dedifferentiated liposarcoma, underscore its potential as a valuable addition to the oncology treatment landscape. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile across various tumor types. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this compound and other MDM2-p53 inhibitors.
References
Otenzepad: A Technical Guide for the Study of Arrhythmia and Bradycardia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad, also known as AF-DX 116, is a potent and selective antagonist of the M2 subtype of muscarinic acetylcholine receptors. These receptors are predominantly located in the heart and play a crucial role in mediating the parasympathetic nervous system's influence on cardiac function. By competitively blocking the effects of acetylcholine at the M2 receptor, this compound effectively increases heart rate and has been investigated for its potential in treating bradycardia and certain arrhythmias. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on cardiac parameters, and detailed experimental protocols for its study in preclinical models of arrhythmia and bradycardia. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.
Mechanism of Action
This compound is a competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] In the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, the binding of acetylcholine to M2 receptors initiates a signaling cascade that leads to a decrease in heart rate (negative chronotropy) and a slowing of conduction (negative dromotropy).[3][4] This is achieved through two primary mechanisms mediated by the Gi protein coupled to the M2 receptor:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of L-type calcium channels and other downstream targets, ultimately slowing the rate of depolarization in pacemaker cells.[5]
-
Activation of G-protein-gated Inwardly Rectifying Potassium Channels (GIRK): The Gβγ subunit directly activates GIRK channels, leading to an increased potassium efflux. This hyperpolarizes the cell membrane of pacemaker cells, making it more difficult to reach the threshold for an action potential and thus slowing the heart rate.
This compound competitively binds to the M2 receptor, preventing acetylcholine from exerting these effects. This blockade results in an increased heart rate and is the basis for its therapeutic potential in bradycardia.
Signaling Pathway of M2 Muscarinic Receptor in Sinoatrial Node Myocyte
Caption: M2 muscarinic receptor signaling pathway in sinoatrial node myocytes and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound (AF-DX 116) from preclinical and clinical studies.
Table 1: In Vitro and In Vivo Potency of this compound (AF-DX 116)
| Parameter | Species/Preparation | Value | Reference |
| pA2 | Guinea Pig Atria (cardiac M2 receptors) | 7.33 | |
| pA2 | Rabbit Right Atrium (cardiac M2 receptors) | 7.42 | |
| pA2 | Smooth Muscle (ileum, trachea) | 6.39 - 6.44 | |
| pA2 | Rabbit Ear Artery (vascular M2 receptors) | 5.95 | |
| ED50 (inhibition of vagally-induced bradycardia) | Pithed Rat | 32 µg/kg i.v. | |
| ED50 (increase in basal heart rate) | Conscious Dog | 79 µg/kg i.v. |
Table 2: Effects of this compound (AF-DX 116) on Heart Rate in Humans
| Dose | Effect on Heart Rate | Reference |
| Intravenous dose saturating >90% of cardiac M2-ChR | Increase of 25 beats/min |
Experimental Protocols
The following sections describe generalized experimental protocols that can be adapted for studying the effects of this compound on arrhythmia and bradycardia.
In Vivo Electrophysiology Study in a Canine Model of Arrhythmia
This protocol is a composite based on common methodologies for inducing and evaluating arrhythmias in dogs.
Objective: To assess the anti-arrhythmic or pro-arrhythmic potential of this compound in a large animal model.
Animal Model: Beagle dogs are a commonly used species for cardiovascular research.
Arrhythmia Induction Models:
-
Two-Stage Coronary Ligation-Induced Arrhythmia:
-
Anesthetize the dog and perform a left thoracotomy.
-
Ligate the left anterior descending coronary artery in two stages to create a myocardial infarction, a substrate for ventricular arrhythmias.
-
Allow the animal to recover. Ventricular arrhythmias typically develop within 24-48 hours.
-
-
Digitalis (Ouabain)-Induced Arrhythmia:
-
Anesthetize the dog.
-
Administer a continuous intravenous infusion of a digitalis glycoside, such as ouabain, until sustained ventricular tachycardia occurs.
-
-
Adrenaline (Epinephrine)-Induced Arrhythmia:
-
Anesthetize the dog, often with halothane which sensitizes the myocardium to catecholamines.
-
Administer a continuous intravenous infusion of adrenaline at increasing rates until ventricular arrhythmias are observed.
-
Experimental Procedure:
-
Instrumentation: Implant telemetry devices for continuous ECG and blood pressure monitoring in conscious, free-moving dogs.
-
Baseline Recordings: Obtain baseline ECG recordings to determine heart rate, PR interval, QRS duration, and QT interval.
-
Arrhythmia Induction: Induce arrhythmia using one of the models described above.
-
This compound Administration: Once a stable arrhythmia is established, administer this compound intravenously at various doses.
-
Data Acquisition and Analysis: Continuously record ECG and hemodynamic parameters. Analyze the data to determine the effect of this compound on the arrhythmia, including changes in the frequency and duration of arrhythmic events, and alterations in ECG intervals.
Experimental Workflow for In Vivo Canine Arrhythmia Study
Caption: A generalized workflow for in vivo arrhythmia studies in a canine model.
Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the study of the direct cardiac effects of this compound, independent of systemic neural and hormonal influences.
Objective: To evaluate the direct electrophysiological effects of this compound on the heart.
Preparation:
-
Animal Euthanasia and Heart Excision: Euthanize a small rodent (e.g., guinea pig, rabbit) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely with a warm, oxygenated Krebs-Henseleit solution. This perfusion maintains the viability of the heart tissue.
Experimental Procedure:
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) to establish a steady baseline rhythm.
-
Baseline Recordings: Record a baseline ECG and, if applicable, left ventricular pressure using an intraventricular balloon.
-
This compound Perfusion: Introduce this compound into the perfusate at various concentrations.
-
Data Acquisition: Continuously record the ECG and other relevant parameters.
-
Data Analysis: Analyze the data to determine the concentration-dependent effects of this compound on heart rate, conduction intervals (PR, QRS, QT), and contractile function.
Langendorff Experimental Setup and Workflow
Caption: A schematic of the Langendorff isolated heart perfusion setup and experimental workflow.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the M2 muscarinic receptor in the regulation of cardiac rhythm. Its selectivity for the cardiac M2 receptor allows for targeted studies on the mechanisms of bradycardia and certain types of arrhythmias. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the cardiovascular effects of this compound and similar M2 receptor antagonists. Future research focusing on the detailed electrophysiological effects of this compound, particularly on ion channel function and action potential duration, will further enhance our understanding of its therapeutic potential and safety profile.
References
- 1. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Otenzepad's Allosteric Interaction with M2 Muscarinic Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the allosteric interactions of Otenzepad (also known as AF-DX 116) with the M2 muscarinic acetylcholine receptor. This document synthesizes available data, outlines experimental methodologies, and presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction: this compound and the M2 Receptor Landscape
The M2 muscarinic acetylcholine receptor (M2 receptor) is a critical G protein-coupled receptor (GPCR) predominantly located in the heart, central nervous system, and airway smooth muscle.[1] As a key component of the parasympathetic nervous system, it mediates inhibitory effects, most notably the reduction of heart rate.[1] The M2 receptor is a significant therapeutic target for a range of cardiovascular and neurological conditions.
Allosteric modulators represent an advanced pharmacological strategy, binding to a receptor site distinct from the primary (orthosteric) site utilized by the endogenous ligand, acetylcholine.[2] This approach can yield drugs with enhanced subtype selectivity and a more physiologically nuanced mode of action.[2] this compound has been identified as a selective M2 muscarinic acetylcholine receptor antagonist, with evidence indicating that its interaction with the M2 receptor is mediated through an allosteric site.[3]
Quantitative Analysis of this compound's M2 Receptor Interaction
The following table consolidates the available quantitative data detailing this compound's interaction with M2 receptors across different biological preparations. It is noteworthy that while this compound is frequently classified as a competitive antagonist, substantial evidence points to a more intricate allosteric mechanism.
| Parameter | Value | Tissue/Cell Line | Species |
| IC50 | 640 nM | Peripheral Lung | Rabbit |
| IC50 | 386 nM | Heart | Rat |
Key Observations Supporting Allosteric Interaction:
-
Studies have reported "supra-additive effects" when this compound is used in combination with certain competitive antagonists, a phenomenon characteristic of allosteric interactions.
-
The inability of this compound to completely inhibit the binding of the radioligand [3H]N-methylscopolamine, even at high concentrations, is a classic indicator of an allosteric mechanism.
Experimental Protocols for Characterizing Allosteric Interactions
The elucidation of this compound's interaction with M2 receptors has been primarily accomplished through a combination of radioligand binding assays and functional assays conducted in isolated tissue preparations.
Radioligand Binding Assays
These assays are fundamental for quantifying the affinity of a ligand for its receptor.
-
Objective: To determine the binding characteristics of this compound at the M2 receptor.
-
Core Methodology:
-
Membrane Preparation: Homogenates are prepared from tissues with high M2 receptor density, such as the rat heart or guinea pig atria.
-
Incubation: The membrane preparations are incubated with a specific concentration of a radiolabeled antagonist, typically [3H]N-methylscopolamine ([3H]NMS).
-
Competition: Increasing concentrations of this compound are introduced to assess its ability to displace the radioligand.
-
Allosteric Investigation: To probe the allosteric nature of the interaction, experiments are repeated with the co-incubation of this compound and a known orthosteric competitive antagonist (e.g., N-methylscopolamine, dexetimide).
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The resulting data are analyzed to calculate the IC50 value of this compound and to identify any allosteric effects on the binding of the primary radioligand.
-
Functional Assays in Isolated Tissues
Functional assays are employed to measure the physiological impact of a ligand on receptor-mediated responses.
-
Objective: To assess the functional antagonism of this compound at M2 receptors.
-
Core Methodology:
-
Tissue Preparation: An electrically driven left atrium from a guinea pig is mounted in an organ bath containing a physiological salt solution at a constant temperature.
-
Baseline Response: A cumulative concentration-response curve is generated for an M2 receptor agonist, such as carbachol or acetylcholine, to establish the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound until equilibrium is reached.
-
Shift in Potency: A second agonist concentration-response curve is generated in the presence of this compound.
-
Allosteric Synergy: To confirm an allosteric mechanism, these experiments are conducted with combinations of this compound and other allosteric or competitive modulators (e.g., gallamine, alcuronium).
-
Data Interpretation: The magnitude of the rightward shift in the agonist's concentration-response curve is analyzed to characterize the nature of the antagonism. Supra-additive effects observed in combination with competitive antagonists are indicative of an allosteric interaction.
-
Visualizing M2 Receptor Signaling and Allosteric Modulation
M2 Receptor Signaling Cascade
The M2 receptor predominantly couples to inhibitory G proteins (Gi/o). Agonist binding initiates a cascade that inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability, a key mechanism in cardiac tissue.
References
- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Otenzepad for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad (also known as AF-DX 116) is a competitive and selective antagonist of the M2 muscarinic acetylcholine receptor.[1] While its initial development for cardiovascular conditions was discontinued after Phase III clinical trials, its potential as a cognitive enhancer in preclinical in vivo studies has garnered interest. This document provides detailed application notes and protocols for the use of this compound in in vivo research, with a focus on studies of cognitive function. The information compiled herein is intended to guide researchers in designing and executing methodologically sound experiments.
Mechanism of Action
This compound functions as a selective antagonist at M2 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by M2 receptor activation. This antagonism is believed to underlie its observed effects on cognitive function.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an M2 receptor antagonist.
In Vivo Applications: Cognitive Enhancement
Preclinical studies in rodents have demonstrated the potential of this compound to improve cognitive function, particularly in learning and memory tasks.
Animal Models
-
Species: Male Long-Evans rats[2] and adult male Swiss mice have been used in published studies.
-
Health Status: Healthy animals have been used to investigate cognitive enhancement. For studying memory deficits, models of cognitive impairment can be employed. A common method to induce a cholinergic deficit is through the administration of scopolamine.
Experimental Protocols
A frequently used behavioral paradigm to assess spatial learning and memory is the Win-Stay Task in a radial arm maze.
Objective: To assess the effect of this compound on acquisition and retention of spatial memory.
Apparatus: An eight-arm radial arm maze is a standard apparatus for this task.[1]
Protocol:
-
Habituation:
-
For two days prior to testing, handle the animals for several minutes each day to acclimate them to the experimenter.
-
Allow each animal to freely explore the maze for 10 minutes with all arms open and baited with a food reward (e.g., sucrose pellets). This familiarizes the animal with the maze and the reward.
-
-
Acquisition Training (Win-Stay Strategy):
-
On the training day, bait four of the eight arms. The same four arms should be baited for each animal in a given cohort.
-
Place the animal in the center of the maze and allow it to explore and consume the rewards for a set period (e.g., 5-10 minutes) or until all four rewards have been consumed.
-
An entry into a baited arm is recorded as a correct choice, while an entry into an unbaited arm is an error. Re-entry into a previously visited baited arm within the same session is also considered an error (a working memory error).
-
Immediately after the training session, administer this compound or vehicle control.
-
-
Retention Testing:
-
A set time after the acquisition training and drug administration (e.g., 24 hours), place the animal back in the center of the maze.
-
The same four arms that were baited during training are baited again.
-
Record the number of correct choices and errors over a set period (e.g., 5 minutes) or until all rewards are consumed.
-
An increase in the number of correct choices and a decrease in errors in the this compound-treated group compared to the control group indicates improved memory retention.
-
Experimental Workflow:
Dosing Information
The following tables summarize the reported in vivo doses of this compound for cognitive enhancement studies. It is important to note that a full dose-response curve has not been established in the available literature, and the optimal dose may vary depending on the specific animal model and experimental conditions.
Table 1: this compound Dosing in Rats for Cognitive Enhancement [2]
| Species | Route of Administration | Dose (mg/kg) | Effect on Win-Stay Acquisition |
| Male Long-Evans Rats | Subcutaneous (s.c.) | 0.25 | No significant effect |
| 0.5 | Significant improvement | ||
| 1.0 | Significant improvement | ||
| 2.0 | No significant effect |
Table 2: this compound Dosing in Mice for Cognitive Enhancement
| Species | Route of Administration | Dose (mg/kg) | Effect on Retention |
| Adult Male Swiss Mice | Intraperitoneal (i.p.) | 0.3 | - |
| 1.0 | Significant enhancement | ||
| 3.0 | - |
Note: The study in mice demonstrated an inverted-U dose-response relationship.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo experiments. The following data were obtained from studies in anesthetized rats.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Distribution Half-life (t½α) | 17 seconds |
| Elimination Half-life (t½β) | 17 minutes |
| Primary Route of Metabolism | Rapid appearance of labeled metabolites in brain and cardiac tissues |
Note: These parameters suggest a rapid distribution and elimination of this compound in rats.
In Vivo Safety and Toxicology
General Toxicology Study Design
For novel in vivo applications, a tiered approach to toxicity testing is recommended.
-
Acute Toxicity Study:
-
Objective: To determine the potential for toxicity from a single dose and to identify the maximum tolerated dose (MTD).
-
Design: Administer a range of single doses of this compound to a small number of animals (e.g., rodents) via the intended route of administration.
-
Endpoints: Observe for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days. Conduct gross necropsy at the end of the observation period.
-
-
Repeat-Dose Toxicity Study (Subacute or Subchronic):
-
Objective: To evaluate the toxicological effects of repeated administration of this compound over a period of time (e.g., 14 or 28 days).
-
Design: Administer daily doses of this compound at multiple dose levels to groups of animals. Include a control group receiving the vehicle.
-
Endpoints: Monitor clinical signs, body weight, food and water consumption. Collect blood for hematology and clinical chemistry analysis. At termination, conduct a full necropsy, weigh major organs, and perform histopathological examination of tissues.
-
Safety Pharmacology Considerations:
Given that this compound was initially developed for cardiovascular indications, it is crucial to assess its cardiovascular safety profile in any in vivo study. This should include monitoring of heart rate and blood pressure.
General Toxicology Workflow:
Conclusion
This compound presents an interesting tool for researchers investigating the role of the M2 muscarinic receptor in cognitive processes. The protocols and data presented in this document provide a foundation for designing and conducting in vivo studies. However, researchers are strongly encouraged to perform their own dose-response and safety assessments tailored to their specific experimental models and objectives. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Otenzepad (AF-DX 116): Application Notes and Experimental Protocols for Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a competitive and selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2] The M2 receptors are primarily located in the heart, where they mediate the parasympathetic nervous system's inhibitory effects on heart rate and contractility. This compound's cardioselectivity makes it a valuable tool for investigating the role of M2 receptors in cardiovascular function and as a potential therapeutic agent for conditions such as bradycardia.[1][3] Additionally, its influence on cholinergic pathways has led to investigations into its potential for cognitive enhancement.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in rat models of arrhythmia, bradycardia, and cognitive function.
Mechanism of Action
This compound acts as a competitive antagonist at M2 muscarinic acetylcholine receptors. By blocking the binding of acetylcholine to these receptors, it inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This results in an increased heart rate and myocardial contractility. In the central nervous system, M2 receptors are involved in modulating neurotransmitter release, and their blockade by this compound is thought to underlie its effects on cognitive processes.
Data Presentation
Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Species | Administration | Reference |
| IC50 (Heart) | 386 nM | Rat | In vitro | MedchemExpress |
| ED50 (Vagally-induced bradycardia inhibition) | 32 µg/kg | Pithed Rat | Intravenous |
Efficacy Data in Rat Models
| Experimental Model | Dosage | Administration | Outcome | Reference |
| Bradycardia (Vagally-induced) | 32 µg/kg (ED50) | Intravenous | Inhibition of bradycardia | |
| Cognitive Enhancement (Win-stay acquisition in 8-arm maze) | 0.5 and 1.0 mg/kg | Subcutaneous | Significantly improved acquisition | |
| Cognitive Enhancement (Win-shift retention in 8-arm maze) | 2.0 mg/kg | Subcutaneous | Significantly improved retention |
Note: Specific quantitative data on the anti-arrhythmic efficacy of this compound in rat models (e.g., percentage reduction in arrhythmia) is not detailed in the available literature.
Experimental Protocols
Evaluation of Anti-Arrhythmic Activity in a Rat Model
This protocol is adapted from established methods for inducing cardiac arrhythmias in rats.
Objective: To assess the efficacy of this compound in preventing or terminating chemically-induced cardiac arrhythmias in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (dissolved in appropriate vehicle, e.g., saline)
-
Arrhythmia-inducing agent (e.g., aconitine, 5 µg/kg)
-
Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)
-
ECG recording equipment with needle electrodes
-
Intravenous (i.v.) catheter for drug administration
Procedure:
-
Anesthetize the rat with urethane.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is standard).
-
Allow the animal to stabilize for 20-30 minutes and record a baseline ECG.
-
Administer this compound or vehicle intravenously via a cannulated tail vein.
-
After a pre-determined pretreatment time (e.g., 15 minutes), induce arrhythmia by administering the arrhythmogenic agent.
-
Continuously record the ECG for a specified period (e.g., 30 minutes) to monitor for the onset and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
Analyze ECG recordings to determine the incidence and duration of arrhythmias in the this compound-treated group compared to the vehicle control group.
Assessment of Heart Rate in a Bradycardia Rat Model
This protocol is based on studies evaluating the effects of M2 receptor antagonists on bradycardia.
Objective: To quantify the effect of this compound on heart rate in a rat model of bradycardia.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
This compound (dissolved in appropriate vehicle)
-
Agent to induce bradycardia (e.g., clonidine, 10 µg/kg, i.v., to increase vagal tone)
-
Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.)
-
ECG recording equipment
-
Intravenous (i.v.) and intraperitoneal (i.p.) injection supplies
Procedure:
-
Anesthetize the rat and record a baseline ECG.
-
Induce bradycardia by administering clonidine intravenously.
-
Once a stable bradycardic heart rate is established, administer this compound or vehicle intravenously at various doses.
-
Continuously monitor and record the heart rate for a defined period after this compound administration.
-
Calculate the percentage increase in heart rate from the bradycardic baseline at each dose of this compound. The dose that produces a 50% reversal of the induced bradycardia can be determined as the ED50.
Evaluation of Cognitive Enhancement in a Rat Model (Morris Water Maze)
This protocol outlines the use of the Morris Water Maze to assess the effects of this compound on spatial learning and memory.
Objective: To evaluate the potential of this compound to improve cognitive function in rats.
Materials:
-
Male Long-Evans rats (325-350 g)
-
This compound (dissolved in appropriate vehicle)
-
Morris Water Maze apparatus (a circular pool, 1.5-2 m in diameter, filled with opaque water)
-
Submerged escape platform
-
Video tracking system
-
Subcutaneous (s.c.) injection supplies
Procedure:
-
Acquisition Phase (5 days):
-
Administer this compound (e.g., 0.5, 1.0 mg/kg, s.c.) or vehicle 30 minutes before the first trial of each day.
-
Each rat undergoes four trials per day to find the hidden escape platform.
-
The starting position is varied for each trial.
-
If the rat does not find the platform within 60-90 seconds, it is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer the same dose of this compound or vehicle as in the acquisition phase.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Evaluating the Anti-Arrhythmic Effects of this compound in Rats.
References
- 1. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-training injection of the acetylcholine M2 receptor antagonist AF-DX 116 improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otenzepad Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1] As a crucial tool in neuroscience and cardiovascular research, understanding its solution properties and stability is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and a framework for assessing their stability, addressing the needs of researchers in drug development and related scientific fields.
Mechanism of Action: M2 Muscarinic Receptor Antagonism
This compound exerts its effects by blocking the M2 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). These receptors are coupled to inhibitory G proteins (Gi), which, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] By antagonizing this receptor, this compound prevents this signaling cascade. M2 receptors are prominently expressed in the heart, where their activation slows the heart rate.[3] They are also found in the central and peripheral nervous systems.
Below is a diagram illustrating the canonical signaling pathway of the M2 muscarinic acetylcholine receptor that is inhibited by this compound.
Caption: M2 Muscarinic Receptor Signaling Pathway Antagonized by this compound.
This compound Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical to maintain its integrity and activity. The following tables summarize the key information for handling this compound.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value/Instruction |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility in DMSO | 25 mg/mL (59.31 mM) |
| Dissolution Method | Use of ultrasonic bath and warming to 60°C is recommended for complete dissolution. |
| Stock Concentration | Volume of DMSO to add to: |
| 1 mg this compound | |
| 1 mM | 2.3723 mL |
| 5 mM | 0.4745 mL |
| 10 mM | 0.2372 mL |
Note: It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for Preparing a 10 mM this compound Stock Solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Ultrasonic bath
-
Heating block or water bath set to 60°C
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container.
-
Accurately weigh the desired amount of this compound (e.g., 10 mg) and place it in a suitable vial.
-
Add the calculated volume of anhydrous DMSO (refer to Table 1) to the vial.
-
Cap the vial securely and vortex briefly to suspend the powder.
-
Place the vial in an ultrasonic bath for 10-15 minutes.
-
Transfer the vial to a heating block or water bath at 60°C and heat until the solution is clear and all solid has dissolved. Intermittent vortexing may aid dissolution.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: General Framework for Assessing this compound Solution Stability via Forced Degradation and HPLC Analysis
Caption: General Workflow for Forced Degradation Stability Study of this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV or PDA detector and a C18 column
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a working solution of this compound in a suitable solvent system (e.g., a mixture of water and an organic solvent compatible with the HPLC mobile phase).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the this compound solution (and solid powder) to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Processing: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis:
-
Method Development (Guidance): A reverse-phase HPLC method using a C18 column is a common starting point for molecules like this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode should be optimized to achieve good separation between the parent this compound peak and any degradation products. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Inject the prepared samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the formation of new peaks, which represent potential degradation products.
-
A stability-indicating method is one that can resolve the parent drug from all degradation products.
-
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured format to allow for easy comparison of the stability of this compound under different conditions.
Table 3: Illustrative Summary of this compound Stability under Forced Degradation
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products |
| Control (No Stress) | 24 | 100 | 0 |
| 0.1 M HCl at 80°C | 2 | 85 | 1 |
| 8 | 60 | 2 | |
| 24 | 35 | 3 | |
| 0.1 M NaOH at 60°C | 2 | 70 | 2 |
| 8 | 40 | 3 | |
| 24 | 15 | 4 | |
| 3% H₂O₂ at RT | 2 | 95 | 1 |
| 8 | 80 | 1 | |
| 24 | 65 | 2 | |
| Thermal (80°C) | 24 | 98 | 0 |
| Photolytic | 24 | 92 | 1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
These application notes provide a comprehensive guide for the preparation and handling of this compound solutions, as well as a framework for assessing their stability. While specific degradation pathways and a validated stability-indicating analytical method for this compound are not currently detailed in publicly accessible literature, the provided protocols offer a robust starting point for researchers to ensure the quality and reliability of their experimental work with this important M2 muscarinic receptor antagonist. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in studies utilizing this compound.
References
Application Notes and Protocols: Otenzepad for Murine Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] M2 receptors are G-protein coupled receptors that are primarily coupled to Gi/o proteins.[3] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates ion channels such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Due to its selectivity for the M2 receptor, this compound has been investigated for its potential therapeutic effects, including in the context of cardiac arrhythmias and cognitive function.[2] These application notes provide detailed protocols for the appropriate dosage and administration of this compound in mice for experimental studies.
Data Presentation
Table 1: this compound Dosage Information for Mice
| Parameter | Value | Reference |
| Animal Model | Adult male Swiss mice | |
| Body Weight | 25-30 g | |
| Dosage Range | 0.3, 1.0, or 3.0 mg/kg | |
| Route of Administration | Intraperitoneal (IP) | |
| Dosing Frequency | Single dose | |
| Observed Effect | Potentiation of glucose effects and reversal of insulin effects on memory. Enhanced memory retention in an inverted-U dose-response manner, with significant enhancement at 1.0 mg/kg. |
Table 2: Pharmacokinetic Parameters of this compound (AF-DX 116) in Rats
| Parameter | Value | Reference |
| Animal Model | Anesthetized rats | |
| Distribution Half-life (t1/2α) | 17 seconds | |
| Elimination Half-life (t1/2β) | 17 minutes | |
| Blood-Brain Barrier Permeability | Low |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Materials:
-
This compound (AF-DX 116) powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-30 gauge) for injection
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1.0 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound. Note: The solubility of this compound in saline should be confirmed from the supplier's datasheet. If solubility is an issue, other vehicles like a small percentage of DMSO or Tween 80 in saline may be considered, but their potential effects on the experiment must be evaluated.
-
For a 1 mg/ml stock solution, dissolve 1 mg of this compound in 1 ml of sterile saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
The final injection volume for mice should ideally be between 100 µl and 200 µl. Adjust the concentration of the dosing solution accordingly to achieve the desired dose in the appropriate volume. For example, for a 25g mouse receiving a 1.0 mg/kg dose, the total amount of this compound needed is 0.025 mg. If using a 1 mg/ml solution, this would require an injection volume of 25 µl. It is often more practical to prepare a less concentrated solution to allow for a larger, more accurate injection volume (e.g., a 0.1 mg/ml solution for a 250 µl injection).
-
Protocol 2: Intraperitoneal (IP) Administration of this compound to Mice
-
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Appropriate size syringes and needles (27-30 gauge)
-
-
Procedure:
-
Properly restrain the mouse. One common method is to gently scruff the mouse by pinching the loose skin over the neck and shoulders, ensuring the head is immobilized. The hindquarters should be supported.
-
Tilt the mouse to a slight head-down position.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle. Be careful not to insert the needle too deeply to avoid puncturing internal organs. A slight aspirate can be performed to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design.
-
Mandatory Visualization
References
Otenzepad Administration in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a competitive muscarinic acetylcholine receptor (mAChR) antagonist. While the initial inquiry focused on its role as a selective M1 antagonist, a comprehensive review of the scientific literature establishes that this compound is predominantly a selective antagonist of the M2 muscarinic acetylcholine receptor .[1][2] Its selectivity for the M2 subtype makes it a valuable tool for distinguishing between M1 and M2 receptor-mediated effects in various experimental systems.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture assays, with a primary focus on its activity as an M2 antagonist and comparative information regarding its interaction with M1 receptors.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The M1 and M2 subtypes are coupled to different signaling pathways:
-
M1 Receptors: Primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium ([Ca2+]i).
-
M2 Receptors: Typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Understanding these distinct pathways is crucial for designing and interpreting experiments with subtype-selective antagonists like this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at muscarinic receptor subtypes.
Table 1: this compound (AF-DX 116) Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| M2 | Rat cardiac membranes | [3H]N-methylscopolamine | 186 | [2] |
| M1 | Rat cerebral cortex | [3H]pirenzepine | 1300 | [2] |
| M2 | Rabbit heart | [3H]QNB | 81 | Wikipedia |
| M1 | CHO-K1 cells | Not Specified | 537 - 1300 | Wikipedia |
| M3 | CHO-K1 cells | Not Specified | 838 - 2089 | Wikipedia |
| M4 | CHO-K1 cells | Not Specified | 407 - 1800 | Wikipedia |
| M5 | CHO-K1 cells | Not Specified | 2800 | Wikipedia |
Table 2: this compound (AF-DX 116) Functional Antagonist Potency (pA2 / IC50)
| Assay Type | Receptor Subtype | Tissue/Preparation | Agonist | Potency | Reference |
| Negative Chronotropy | M2 | Guinea pig atria | Muscarinic Agonist | pA2 = 7.33 | |
| Smooth Muscle Contraction | M2/M3 | Intestinal/tracheal smooth muscle | Muscarinic Agonist | pA2 = 6.39 - 6.44 | |
| Negative Chronotropy | M2 | Rabbit right atrium | Carbachol | pA2 = 7.42 | |
| Smooth Muscle Contraction | M2/M3 | Rabbit ear artery | Carbachol | pA2 = 5.95 | |
| Inhibition of PI Hydrolysis | M1 | Rat cerebral cortex | Carbachol | IC50 = 13,000 nM | Not explicitly found |
| Inhibition of cAMP | M2 | Rat heart | Not Specified | IC50 = 386 nM | MedchemExpress |
Signaling Pathways
Experimental Protocols
Radioligand Binding Assay for M1 and M2 Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for M1 and M2 muscarinic receptors using a radiolabeled antagonist.
Materials:
-
Cells or tissues expressing M1 or M2 receptors (e.g., CHO-K1 cells stably transfected with human M1 or M2 receptors, rat cerebral cortex for M1, rat heart for M2).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
This compound (AF-DX 116).
-
Non-specific binding control: Atropine (1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration close to its Kd), 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL atropine (10 µM final concentration), 50 µL radioligand, 100 µL membrane preparation.
-
Competition Binding: 50 µL of this compound dilutions (e.g., 10^-10 to 10^-4 M), 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of cAMP Production (M2 Receptor)
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing M2 receptors.
Materials:
-
CHO-K1 cells stably expressing the human M2 receptor.
-
Cell culture medium.
-
This compound.
-
M2 receptor agonist (e.g., carbachol, acetylcholine).
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Seed M2-expressing cells into 96- or 384-well plates and culture overnight.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the M2 agonist at a concentration that gives a submaximal (EC80) inhibition of forskolin-stimulated cAMP production.
-
Prepare a solution of forskolin.
-
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the mixture of forskolin and M2 agonist to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Functional Assay: Intracellular Calcium Mobilization (M1 Receptor)
This protocol is to assess the (weak) antagonist activity of this compound at M1 receptors by measuring its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 receptor.
-
Cell culture medium.
-
This compound.
-
M1 receptor agonist (e.g., carbachol).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Cell Culture: Seed M1-expressing cells into black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Antagonist Pre-incubation: Wash the cells with assay buffer and add serial dilutions of this compound. Incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for several seconds.
-
Use the instrument's liquid handler to add the M1 agonist (at an EC80 concentration) to the wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (maximum signal - baseline signal) for each well.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound (AF-DX 116) is a well-characterized and selective M2 muscarinic receptor antagonist. Its utility in cell culture assays lies in its ability to dissect the roles of M2 receptors in various cellular processes. By employing the protocols outlined in this document, researchers can effectively characterize the binding and functional activity of this compound and use it as a tool to investigate M2 receptor pharmacology and signaling. While its affinity for the M1 receptor is significantly lower, comparative studies using the provided protocols can further elucidate the selectivity profile of this compound and other muscarinic ligands.
References
Application Notes and Protocols for Measuring Otenzepad Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for measuring the binding affinity of Otenzepad, a selective M2 muscarinic acetylcholine receptor (mAChR) antagonist. The protocols outlined below are essential for researchers in pharmacology and drug development investigating the interaction of this compound with its target receptor.
Introduction to this compound and its Target
This compound, also known as AF-DX 116, is a competitive antagonist with notable selectivity for the M2 subtype of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological functions, including the regulation of heart rate.[2][3] The M2 receptor is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding the binding affinity of this compound to the M2 receptor is critical for elucidating its mechanism of action and therapeutic potential.
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M2 muscarinic acetylcholine receptor.
Caption: M2 muscarinic receptor signaling pathway.
Quantitative Data Summary
The binding affinity of this compound for muscarinic receptor subtypes has been determined in various tissues and experimental systems. The following table summarizes key quantitative data.
| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |
| IC50 | M2 | Rat Heart | 386 nM | [4] |
| M2 | Rabbit Peripheral Lung | 640 nM | [4] | |
| Ki | M1 | Rat Cerebral Cortex | 132 nM | |
| M2 | Rat Heart | 32 nM | ||
| M3 | Rat Salivary Gland | 26 nM | ||
| M4 | Rat Striatum | 13 nM | ||
| pA2 | M2 | Guinea Pig Atria | 7.33 | |
| M2 | Rabbit Heart | 7.42 | ||
| M2 | Rabbit Ear Artery | 5.95 | ||
| M2 (cardiac) | Rat | 7.4 | ||
| M2 (glandular) | Rat | 6.4 |
Application Note 1: Radioligand Binding Assay
Radioligand binding assays are a robust and widely used method for quantifying the interaction between a ligand and its receptor. These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound (this compound) for binding to the receptor.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Protocol: this compound Competition Binding Assay for M2 Receptors
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human M2 muscarinic receptor or tissue homogenates rich in M2 receptors (e.g., rat heart).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]NMS + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]NMS + high concentration of atropine.
-
Competition: Receptor membranes + [³H]NMS + varying concentrations of this compound.
-
-
Incubation: Add a fixed concentration of [³H]NMS (typically at or below its Kd for the M2 receptor) to all wells. Add the appropriate concentrations of this compound or atropine. Finally, add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application Note 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip surface.
Experimental Workflow: SPR for GPCR-Small Molecule Interaction
Caption: General workflow for an SPR experiment.
Protocol: SPR Analysis of this compound Binding to M2 Receptors
1. Materials and Reagents:
-
SPR Instrument and Sensor Chips: (e.g., CM5 chip).
-
Ligand: Purified, solubilized M2 muscarinic receptor. Alternatively, membrane preparations or nanodiscs containing the M2 receptor can be captured on the chip.
-
Analyte: this compound.
-
Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS).
-
Running Buffer: A suitable buffer that maintains receptor stability (e.g., HEPES-buffered saline with a low concentration of detergent and 0.005% Tween-20).
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
2. Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified M2 receptor solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Equilibrate the system with running buffer to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized receptor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation of the this compound-receptor complex.
-
After each cycle, inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association rate constant (kon) and dissociation rate constant (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon (KD = koff/kon).
-
Application Note 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Logical Relationship in ITC Data Analysis
Caption: Logical flow of data analysis in ITC.
Protocol: ITC Measurement of this compound Binding to M2 Receptors
1. Materials and Reagents:
-
Isothermal Titration Calorimeter.
-
Macromolecule: Highly purified and concentrated M2 muscarinic receptor in a suitable buffer.
-
Ligand: this compound dissolved in the same buffer as the receptor.
-
Dialysis Buffer: The final buffer used for both the protein and the ligand to minimize heats of dilution.
2. Procedure:
-
Sample Preparation:
-
Dialyze the purified M2 receptor extensively against the chosen ITC buffer.
-
Dissolve the this compound powder in the final dialysis buffer.
-
Accurately determine the concentrations of both the receptor and this compound solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the M2 receptor solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and spacing.
-
Perform an initial small injection to account for any mixing artifacts, followed by a series of injections of this compound into the receptor solution.
-
-
Control Experiment: To determine the heat of dilution, perform a control titration by injecting this compound into the buffer alone.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The change in entropy (ΔS) can then be calculated from the relationship: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Otenzepad in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] The M2 receptor is the predominant subtype of muscarinic receptor in the heart, where it plays a crucial role in mediating the parasympathetic nervous system's influence on cardiac function.[2][3] Activation of M2 receptors, typically by acetylcholine, leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. By selectively blocking these receptors, this compound offers a valuable tool for investigating the pathophysiology of cardiovascular diseases where M2 receptor signaling is implicated, such as autoimmune-mediated cardiomyopathies and certain cardiac arrhythmias.[1][4]
These application notes provide an overview of this compound's use in cardiovascular research, with a focus on its application in a preclinical model of autoimmune cardiomyopathy. Detailed protocols and data are presented to guide researchers in designing and executing their own studies.
Key Applications in Cardiovascular Research
-
Investigation of Autoimmune Cardiomyopathy: this compound has been shown to be effective in an animal model of autoimmune cardiomyopathy, where antibodies targeting the M2 receptor itself contribute to cardiac pathology. In this context, this compound can be used to dissect the role of M2 receptor activation in the progression of the disease and to evaluate its therapeutic potential.
-
Studies on Cardiac Arrhythmias: As an M2 receptor antagonist, this compound has potential applications in the study of arrhythmias, particularly those involving excessive vagal tone or bradycardia. By blocking the effects of acetylcholine on the sinoatrial and atrioventricular nodes, this compound can help to elucidate the mechanisms underlying these conditions.
Quantitative Data Summary
The following table summarizes the key findings from a study investigating the effects of this compound in a rabbit model of autoimmune cardiomyopathy.
| Parameter | Control Group (Saline) | M2-Peptide Group (Autoimmune Cardiomyopathy) | This compound + M2-Peptide Group | This compound Only Group |
| Heart Morphology | Normal heart weight and shape | Increased heart weight, wall thinning, and dilatation of the right ventricle | Normal heart weight and shape | Not reported |
| Myocardial Histology | Normal myocardial cells and interstitium | Multifocal degeneration and necrosis of myocardial cells with moderate infiltration of inflammatory cells | Slight infiltration of inflammatory cells with normal myocardial cells and interstitium (in 4 out of 7 animals); No histological changes (in 3 out of 7 animals) | Not reported |
| Anti-M2 Autoantibody Titer | Not applicable | High | High | Not applicable |
Data synthesized from a study on M2-peptide-induced autoimmune cardiomyopathy in rabbits.
Experimental Protocols
Rabbit Model of Autoimmune Cardiomyopathy
This protocol describes the induction of autoimmune cardiomyopathy through immunization with a peptide corresponding to the second extracellular loop of the human M2 muscarinic receptor.
Materials:
-
New Zealand White rabbits
-
Synthetic M2-peptide (sequence corresponding to the second extracellular loop of the human M2 receptor)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Grouping: Divide the rabbits into four experimental groups:
-
Control Group: Receives saline injections.
-
M2-Peptide Group: Receives M2-peptide injections to induce cardiomyopathy.
-
This compound + M2-Peptide Group: Receives M2-peptide injections and this compound treatment.
-
This compound Only Group: Receives this compound treatment and saline injections.
-
-
Immunization Protocol (for M2-Peptide and this compound + M2-Peptide groups):
-
Prepare an emulsion of the M2-peptide in Complete Freund's Adjuvant.
-
Administer the M2-peptide emulsion via subcutaneous injection.
-
Repeat the immunization once a month for the duration of the study (e.g., one year).
-
-
This compound Administration (for this compound + M2-Peptide and this compound Only groups):
-
Administer this compound orally at a dosage of 30 mg/day.
-
Continue daily administration for the entire study period.
-
-
Monitoring and Analysis:
-
Monitor the animals for clinical signs of heart failure.
-
Collect serum samples periodically to measure anti-M2 autoantibody titers using an appropriate immunoassay (e.g., ELISA).
-
At the end of the study, perform echocardiography to assess cardiac function and morphology (e.g., ejection fraction, ventricular dimensions).
-
Euthanize the animals and perform a gross examination of the hearts.
-
Collect heart tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess for myocardial degeneration, necrosis, and inflammatory cell infiltration.
-
Electrophysiological Studies
While specific in-vivo electrophysiological studies with this compound are not detailed in the currently available literature, a general protocol for assessing the anti-arrhythmic potential of a compound like this compound in a relevant animal model is provided below.
Materials:
-
Animal model of arrhythmia (e.g., a model of vagally-induced bradycardia or heart block)
-
This compound
-
Anesthetic agents
-
Intracardiac electrophysiology recording system with programmed electrical stimulation capabilities
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the heart.
-
Catheter Placement: Introduce multipolar electrode catheters into the heart at various locations (e.g., right atrium, His bundle region, right ventricle) for recording intracardiac electrograms and for programmed electrical stimulation.
-
Baseline Measurements: Record baseline electrophysiological parameters, including heart rate, atrioventricular (AV) conduction intervals (AH and HV intervals), and refractory periods of the atria and ventricles.
-
Arrhythmia Induction: If applicable, induce the arrhythmia of interest using programmed electrical stimulation or pharmacological challenge (e.g., acetylcholine infusion).
-
This compound Administration: Administer this compound intravenously at a relevant dose.
-
Post-Drug Measurements: Repeat the electrophysiological measurements and arrhythmia induction protocols to assess the effects of this compound on cardiac conduction, refractoriness, and arrhythmia susceptibility.
Signaling Pathways and Experimental Workflows
Caption: this compound blocks the M2 receptor, preventing ACh-mediated Gi protein activation, thereby increasing cAMP levels and reducing K+ efflux, leading to increased heart rate and contractility.
Caption: Experimental workflow for evaluating this compound in a rabbit model of autoimmune cardiomyopathy.
References
- 1. Beneficial effect of muscarinic-2 antagonist on dilated cardiomyopathy induced by autoimmune mechanism against muscarinic-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β(2)-Adrenergic and M(2)-muscarinic receptors decrease basal t-tubular L-type Ca2+ channel activity and suppress ventricular contractility in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deficiency of M2 muscarinic acetylcholine receptors increases susceptibility of ventricular function to chronic adrenergic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. AFDX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad Protocol for Studying Memory Enhancement: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2][3][4][5] M2 receptors are predominantly located presynaptically on cholinergic neurons, where they function as autoreceptors to inhibit the release of acetylcholine (ACh). By blocking these receptors, this compound is hypothesized to increase the synaptic concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest for the development of cognitive enhancers, as the cholinergic system plays a crucial role in learning and memory processes. Preclinical studies have demonstrated the potential of this compound to improve memory in various animal models.
These application notes provide detailed protocols for studying the memory-enhancing effects of this compound in preclinical models. The included methodologies for behavioral assays are established and validated for assessing cognitive function.
Mechanism of Action: M2 Receptor Antagonism and Cholinergic Enhancement
This compound acts as a competitive antagonist at M2 muscarinic acetylcholine receptors. In the context of the central nervous system, particularly in brain regions critical for memory such as the hippocampus, M2 receptors on presynaptic cholinergic terminals mediate a negative feedback loop on acetylcholine release.
The binding of this compound to these presynaptic M2 autoreceptors blocks this inhibitory signal, leading to a disinhibition of acetylcholine release. The resulting increase in synaptic acetylcholine levels enhances the activation of postsynaptic muscarinic (e.g., M1) and nicotinic receptors on target neurons. This enhanced cholinergic signaling is believed to facilitate synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are fundamental for learning and memory formation.
Signaling Pathway of this compound in Memory Enhancement
Caption: this compound blocks presynaptic M2 autoreceptors, increasing acetylcholine release and enhancing postsynaptic signaling for memory.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound (AF-DX 116) on memory.
| Radial Arm Maze (Win-Stay Task) | |||
| Species | Dosage (mg/kg) | Administration Route | Effect on Memory |
| Rat | 0.5 | Systemic (post-training) | Significantly improved acquisition |
| Rat | 1.0 | Systemic (post-training) | Significantly improved acquisition |
| Radial Arm Maze (Win-Shift Task) | |||
| Species | Dosage (mg/kg) | Administration Route | Effect on Memory |
| Rat | 2.0 | Systemic (post-training) | Significantly improved retention |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate memory-enhancing compounds like this compound are provided below.
Radial Arm Maze Task
The radial arm maze is used to assess spatial working and reference memory.
Apparatus:
-
An elevated circular central platform with eight arms radiating outwards.
-
Food wells are located at the end of each arm.
-
The maze is placed in a room with various extra-maze cues for spatial navigation.
Protocol (Win-Shift Paradigm):
-
Habituation: Allow the animal to explore the maze with all arms baited for 10 minutes on two consecutive days.
-
Training:
-
For each trial, bait four of the eight arms. The set of baited arms should remain consistent for each animal across days (reference memory component).
-
Place the animal on the central platform and allow it to explore the maze until all four baited arms have been visited or for a maximum of 10 minutes.
-
An entry into an arm is defined as the animal placing all four paws into the arm.
-
Record the number of entries into baited arms (correct choices) and unbaited arms (reference memory errors).
-
Also, record re-entries into previously visited baited arms within the same trial (working memory errors).
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before or after the training session, according to the experimental design. For example, post-training injections are given immediately after the trial.
-
Testing: Conduct retention tests at various intervals (e.g., 24 hours) after training and drug administration. The procedure is the same as training.
-
Data Analysis: The primary measures are the number of working memory errors and reference memory errors. A decrease in the number of errors in the this compound-treated group compared to the vehicle group indicates memory enhancement.
Inhibitory Avoidance Task
This task assesses fear-motivated memory.
Apparatus:
-
A two-compartment box with one illuminated "safe" compartment and one dark "shock" compartment, connected by a guillotine door.
-
The floor of the dark compartment is a grid that can deliver a mild foot shock.
Protocol:
-
Training:
-
Place the animal in the illuminated compartment, facing away from the door.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.35-0.5 mA for 2-3 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the animal from the apparatus 20-30 seconds after the shock.
-
-
Drug Administration: Administer this compound or vehicle immediately after the training session.
-
Testing:
-
24 hours after training, place the animal back into the illuminated compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency), with a cut-off time of 180-300 seconds. No shock is delivered during the test session.
-
-
Data Analysis: A longer step-through latency in the this compound-treated group compared to the vehicle group indicates enhanced memory of the aversive experience.
Experimental Workflow for a Typical Preclinical Memory Study
Caption: A typical workflow for a preclinical study investigating the effects of a memory-enhancing drug.
General Protocols for Broader Cognitive Assessment
While specific studies utilizing this compound in the Morris Water Maze and Novel Object Recognition tasks were not identified in the initial search, these are standard and highly relevant assays for characterizing a putative memory-enhancing compound.
Morris Water Maze
This task is considered the gold standard for assessing hippocampal-dependent spatial learning and memory.
Apparatus:
-
A large circular pool (120-180 cm in diameter) filled with opaque water.
-
A small escape platform submerged just below the water's surface.
-
The pool is located in a room with prominent, stable extra-maze cues.
Protocol (Place Learning):
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
In each trial, place the animal into the pool at one of four quasi-random start locations, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Drug Administration: Administer this compound or vehicle daily, typically 30-60 minutes before the first trial of the day.
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the swim path using a video tracking system.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across training days. A faster learning curve in the this compound group is indicative of enhanced learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located), the number of platform location crosses, and the proximity to the former platform location. Increased preference for the target quadrant in the this compound group suggests enhanced spatial memory.
-
Novel Object Recognition Task
This task assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Protocol:
-
Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes for 2-3 days to reduce novelty-induced stress.
-
Familiarization/Training Phase (T1):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Drug Administration: Administer this compound or vehicle before or after the T1 phase, depending on whether the interest is in memory acquisition or consolidation.
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the this compound-treated group indicates better recognition memory.
-
Conclusion
This compound presents a promising mechanism for memory enhancement through the modulation of the cholinergic system. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other M2 receptor antagonists in the context of cognitive enhancement. Consistent and detailed experimental procedures are crucial for generating reliable and reproducible data in the pursuit of novel therapeutics for cognitive disorders.
References
- 1. Post-training injection of the acetylcholine M2 receptor antagonist AF-DX 116 improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116 discriminates between muscarinic M2 receptors of the heart and vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AFDX-116 discriminates between muscarinic M2 receptors of the heart and the iris smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of AF-DX 116 on Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 116 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1] Its cardioselectivity makes it a valuable tool for differentiating muscarinic receptor subtypes and investigating their physiological roles in various tissues.[1][2] In vitro studies on isolated tissues are fundamental for characterizing the pharmacological profile of AF-DX 116. These application notes provide a comprehensive overview of the in vitro applications of AF-DX 116, including its binding affinities, and detailed protocols for its use in isolated tissue preparations.
Mechanism of Action
AF-DX 116 acts as a competitive antagonist at muscarinic receptors, with a significantly higher affinity for the M2 subtype, which is predominantly found in cardiac tissue.[1][2] This selectivity allows for the targeted investigation of M2 receptor-mediated functions. In functional in vitro experiments, AF-DX 116 competitively inhibits the effects of muscarinic agonists, such as acetylcholine and carbachol, leading to a rightward shift in the concentration-response curves of these agonists without a significant change in the maximum response. The degree of this shift can be quantified to determine the affinity of AF-DX 116 for the receptors in a specific tissue.
Data Presentation: Quantitative Analysis of AF-DX 116 Affinity
The affinity of AF-DX 116 for muscarinic receptors in various isolated tissues has been determined using functional organ bath studies and radioligand binding assays. The following table summarizes key quantitative data, primarily presented as pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate a higher antagonist affinity.
| Tissue | Species | Parameter | Value | Reference |
| Atria | Guinea Pig | pA2 | 7.33 | |
| Atria (Heart) | Rabbit | pA2 | 7.42 | |
| Intestinal Smooth Muscle | Guinea Pig | pA2 | 6.39 - 6.44 | |
| Tracheal Smooth Muscle | Guinea Pig | pA2 | ~6.4 | |
| Ileum | Guinea Pig | pKB | 6.28 ± 0.10 | |
| Ileum (M2 Receptor) | Guinea Pig | pKB | 6.39 | |
| Gastric Fundus | Guinea Pig | pA2 | Lower than atria | |
| Urinary Bladder | Guinea Pig | pA2 | Lower than atria | |
| Ear Artery | Rabbit | pA2 | 5.95 | |
| Ear Artery (Prejunctional) | Rabbit | pKB | 6.95 | |
| Common Bile Duct | Guinea Pig | pA2 | 6.85 | |
| Colon (Circular Muscle) | Human | pA2 | 7.36 ± 0.43 | |
| Colon (Longitudinal Muscle) | Human | pA2 | 6.44 ± 0.1 | |
| Ileum (Longitudinal & Circular Muscle) | Guinea Pig | KD (Cardiac subtype) | 92-110 nM | |
| Ileum (Longitudinal & Circular Muscle) | Guinea Pig | KD (Glandular subtype) | 1150-2541 nM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the in vitro application of AF-DX 116 on two commonly used isolated tissues: guinea pig atria and guinea pig ileum.
Protocol 1: Isolated Guinea Pig Atria Preparation
This protocol is designed to assess the effect of AF-DX 116 on the negative chronotropic and inotropic effects of muscarinic agonists on spontaneously beating right atria or electrically stimulated left atria.
Materials:
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Animals: Male guinea pigs (250-350 g).
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Physiological Salt Solution: Krebs-Henseleit Solution.
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Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.
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The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
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-
Muscarinic Agonist: Carbachol or Acetylcholine stock solution.
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Antagonist: AF-DX 116 stock solution.
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Equipment: Organ bath with a capacity of 10-20 mL, maintained at 32-37°C; isometric force transducer; data acquisition system; stimulator (for left atria).
Procedure:
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Tissue Isolation: Humanely euthanize the guinea pig. Quickly excise the heart and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
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Dissection: Isolate the atria from the ventricles. For chronotropic studies, the spontaneously beating right atrium is used. For inotropic studies, the left atrium is typically used and will require electrical stimulation.
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Mounting: Suspend the atrial preparation in the organ bath containing oxygenated Krebs-Henseleit solution maintained at the desired temperature. One end of the atrium is attached to a fixed hook, and the other to an isometric force transducer.
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Equilibration: Allow the preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 g. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes. For left atria, stimulate at a constant frequency (e.g., 1 Hz) with square wave pulses of 1-5 ms duration at a voltage slightly above the threshold.
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Agonist Concentration-Response Curve (Control): After equilibration, obtain a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol). Start with a low concentration and increase it stepwise until a maximal response is achieved.
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Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution to remove the agonist and allow the preparation to return to its baseline activity.
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Antagonist Incubation: Introduce a known concentration of AF-DX 116 into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
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Agonist Concentration-Response Curve (in the presence of Antagonist): While maintaining the presence of AF-DX 116, repeat the cumulative concentration-response curve for the same muscarinic agonist.
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Data Analysis: Measure the contractile force (in grams) or the heart rate (beats per minute). Plot the agonist concentration versus the response. Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of AF-DX 116. Use the dose-ratios to construct a Schild plot and calculate the pA2 value.
Protocol 2: Isolated Guinea Pig Ileum Preparation
This protocol is used to evaluate the antagonistic effect of AF-DX 116 on muscarinic agonist-induced contractions of the intestinal smooth muscle.
Materials:
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Animals: Guinea pigs.
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Physiological Salt Solution: Tyrode's Solution.
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Composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 0.49, NaH2PO4 0.42, NaHCO3 11.9, Glucose 11.1.
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The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
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-
Muscarinic Agonist: Acetylcholine or Carbachol stock solution.
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Antagonist: AF-DX 116 stock solution.
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Equipment: Organ bath (10-20 mL) maintained at 37°C; isometric or isotonic transducer; data acquisition system.
Procedure:
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Tissue Isolation: Humanely euthanize the guinea pig. Open the abdomen and locate the ileum. Excise a segment of the ileum and place it in a petri dish containing warm, oxygenated Tyrode's solution.
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Dissection and Cleaning: Gently remove the mesenteric attachments and flush the luminal contents with Tyrode's solution using a syringe. Cut the ileum into segments of 2-3 cm.
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Mounting: Tie a thread to each end of an ileum segment. Mount the segment in the organ bath filled with oxygenated Tyrode's solution at 37°C. Attach one end to a fixed point and the other to a transducer.
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Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g. Wash the tissue with fresh Tyrode's solution every 15 minutes.
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Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for a muscarinic agonist like acetylcholine.
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Washout: Wash the tissue repeatedly with fresh Tyrode's solution until the baseline is stable.
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Antagonist Incubation: Add a specific concentration of AF-DX 116 to the bath and incubate for 20-30 minutes.
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Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the agonist concentration-response curve in the presence of AF-DX 116.
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Data Analysis: Record the contractile responses. Analyze the data as described in the guinea pig atria protocol to determine the pA2 value of AF-DX 116.
Conclusion
The in vitro application of AF-DX 116 on isolated tissues is a robust method for characterizing M2 muscarinic receptor function. The provided quantitative data and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at investigating the pharmacological properties of AF-DX 116 and the role of M2 receptors in various physiological and pathophysiological processes. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data.
References
Troubleshooting & Optimization
Otenzepad solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otenzepad. The information addresses common challenges related to the solubility of this compound and offers potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to prepare stock solutions in DMSO.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to address this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity in cellular assays. However, a slightly higher concentration may be necessary to maintain solubility.
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Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to prevent rapid precipitation.
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Pre-warming the Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.
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Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous buffer, vortex the solution vigorously or sonicate it briefly to aid in dissolution and prevent aggregation.
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Use of Surfactants or Solubilizing Agents: For in vitro assays, consider the use of a small, biocompatible amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final solution to help maintain this compound in solution. However, you must validate that the surfactant does not interfere with your experimental results.
Q3: What is the expected solubility of this compound in aqueous solutions?
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, this compound is often formulated to improve its bioavailability. While specific formulations for this compound are not widely published, common approaches for poorly soluble compounds include:
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Co-solvent Systems: A mixture of solvents can be used. For example, a formulation might include DMSO, PEG400, and saline. It is crucial to perform pilot studies to determine a safe and effective vehicle for your specific animal model and route of administration.
-
Suspensions: this compound can be administered as a suspension. This typically involves milling the compound to a small particle size and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).
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Use of Commercially Available Formulation Aids: Several commercially available vehicles are designed to solubilize poorly soluble compounds for in vivo use.
It is highly recommended to consult with a formulation scientist or a veterinarian experienced in pharmacology to develop a suitable and safe formulation for your animal studies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in aqueous buffer. | Poor aqueous solubility of this compound. | Dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock into your aqueous buffer. |
| Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the solvent shift from a high-solubility organic solvent to a low-solubility aqueous environment. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO in your working solution (be mindful of cellular toxicity). - Add the DMSO stock to the aqueous buffer while vortexing. - Consider using a formulation with solubilizing excipients (e.g., cyclodextrins, surfactants) if compatible with your experiment. |
| Cloudiness or precipitate forms in the working solution over time. | The compound is slowly precipitating out of the supersaturated aqueous solution. | - Prepare fresh working solutions immediately before use. - If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles.[4] - Before use, visually inspect the solution for any precipitation. If present, try to redissolve by gentle warming and sonication. If it persists, the solution should be discarded. |
| Inconsistent results in bioassays. | Precipitation of this compound leading to a lower effective concentration in the assay. | - Confirm the solubility of this compound in your specific assay medium at the intended concentration. - Implement the strategies mentioned above to prevent precipitation. - Consider using a solubility-enhancing formulation for your experiments. |
Quantitative Data on this compound Solubility
Published data on the solubility of this compound is limited. The most consistently reported data is for its solubility in DMSO.
| Solvent | Concentration | Conditions |
| DMSO | 25 mg/mL | Requires ultrasonic and warming and heat to 60°C. |
| DMSO | 25 mM | With gentle warming. |
| DMSO | <10.54 mg/mL | - |
Note: The molarity of a 25 mg/mL solution of this compound (Molecular Weight: 421.54 g/mol ) is approximately 59.31 mM.
Experimental Protocols
Protocol for Preparing an this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated pipette
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Vortex mixer
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Water bath or heat block set to 60°C
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Ultrasonic bath
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-
Procedure:
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Weigh the desired amount of this compound powder in a sterile tube.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL or 25 mM).
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Gently vortex the mixture.
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Warm the solution at 60°C for 5-10 minutes to aid dissolution.
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Sonicate the solution for 10-15 minutes.
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Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term storage.
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This compound Signaling Pathway
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (M2 mAChR). The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.
Caption: Canonical signaling pathway of the M2 muscarinic receptor antagonized by this compound.
Experimental Workflow for Assessing this compound Solubility in a New Buffer
Caption: Workflow for determining the solubility of this compound in a novel experimental buffer.
References
troubleshooting Otenzepad experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otenzepad (AF-DX 116), a selective M2 muscarinic acetylcholine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] By blocking these receptors, this compound prevents this signaling cascade.
Q2: What are the common research applications of this compound?
This compound is primarily used as a research tool to study the role of M2 muscarinic receptors in various physiological processes. Given the prevalence of M2 receptors in the heart, it was initially investigated for treating arrhythmia and bradycardia.[3] Current research applications include investigating the role of M2 receptors in cardiovascular function, neurotransmitter release, and cognitive processes such as memory.[1]
Q3: What is the selectivity profile of this compound?
This compound exhibits selectivity for the M2 muscarinic receptor subtype over other muscarinic receptor subtypes (M1, M3, M4, M5). However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations.
Q4: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect in in vitro functional assays | Incorrect concentration: The dose-response curve for this compound's effects can be complex, sometimes showing an inverted-U shape in certain assays. | Perform a full dose-response curve to determine the optimal concentration. Start with a wide range of concentrations based on its IC50 values (e.g., 386 nM for rat heart, 640 nM for rabbit peripheral lung). |
| Ligand depletion: In miniaturized assay formats, the concentration of free this compound may be significantly lower than the added concentration, leading to an underestimation of its affinity. | Use appropriate data analysis methods that account for ligand depletion. Consider increasing the assay volume if miniaturization is not critical. | |
| Allosteric effects: this compound has been shown to have allosteric interactions at the M2 receptor, which can lead to complex and sometimes unexpected results when used in combination with other ligands. | Be aware of potential supra-additive effects when co-administering this compound with other competitive antagonists or allosteric modulators. Carefully design experiments to investigate these interactions if they are relevant to your research question. | |
| High background or non-specific binding in radioligand binding assays | Hydrophobic interactions: The chemical nature of this compound may lead to non-specific binding to membranes or other proteins. | Optimize your assay conditions to minimize non-specific binding. This can include adjusting the buffer composition, using blocking agents (e.g., BSA), and using appropriate washing steps. |
| Inappropriate "cold" ligand for determining non-specific binding: The choice of unlabeled ligand to define non-specific binding is crucial for accurate results. | While using unlabeled this compound is an option, it is often preferable to use a structurally different compound that binds to the same receptor to define non-specific binding. | |
| Variability in in vivo behavioral studies | Route of administration and dosage: The observed effects of this compound in vivo are highly dependent on the dose and the route of administration (e.g., subcutaneous vs. intraperitoneal). | Carefully select the route of administration and perform a dose-response study to find the effective range for your specific behavioral paradigm. For example, in rats, subcutaneous doses of 0.5 and 1.0 mg/kg have been shown to improve memory acquisition, while 0.25 and 2.0 mg/kg had no effect. |
| Complex central nervous system effects: As a centrally acting agent, this compound can influence multiple neurotransmitter systems, potentially leading to complex behavioral outcomes. | Consider the potential for this compound to interact with other systems, such as its potentiation of glucose effects on memory. Design control experiments to isolate the M2-specific effects. | |
| Precipitation of this compound in solution | Poor solubility in aqueous buffers: this compound has limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent, such as DMSO. For final experimental concentrations, ensure the final percentage of the organic solvent is low and does not affect the biological system. Always check for precipitation after dilution. |
| Improper storage of solutions: Repeated freeze-thaw cycles can lead to the degradation or precipitation of the compound. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor.
Materials:
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Cell membranes expressing the M2 muscarinic receptor
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Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
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This compound (unlabeled)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
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Wash buffer (ice-cold binding buffer)
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Scintillation cocktail
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Glass fiber filters
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Filtration apparatus
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Scintillation counter
Methodology:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in binding buffer.
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Assay setup: In a 96-well plate, add the following to each well:
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Binding buffer
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A fixed concentration of radioligand (typically at its Kd concentration)
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Varying concentrations of this compound or vehicle (for total binding)
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A saturating concentration of a non-radiolabeled M2 antagonist (e.g., atropine) for determining non-specific binding.
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-
Initiate binding: Add the cell membrane preparation to each well to start the reaction.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Termination of binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
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Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data analysis:
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Subtract the non-specific binding from all other measurements to obtain specific binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Fit the data to a one-site competition model to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo Memory Acquisition Study in Rats (Morris Water Maze)
Objective: To assess the effect of this compound on spatial memory acquisition.
Materials:
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Male Long-Evans rats (325-350 g)
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This compound
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Vehicle (e.g., saline)
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Morris water maze apparatus
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Data tracking software
Methodology:
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Animal habituation: Acclimate the rats to the experimental room and handling for several days before the experiment.
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Drug preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mg/kg).
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Drug administration: Administer this compound or vehicle via subcutaneous (s.c.) injection on the dorsum of the neck 30 minutes before the first training trial each day.
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Training:
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Conduct training trials for 4-5 consecutive days.
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Each day, subject each rat to a set number of trials (e.g., 4 trials) to find a hidden platform in the water maze.
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Record the latency to find the platform and the path taken using the tracking software.
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Probe trial: On the day after the last training day, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).
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Data analysis:
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Analyze the escape latency and path length during the training days to assess learning.
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During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
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Compare the performance of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
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Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Tissue | IC50 (nM) | Reference |
| M2 Muscarinic Receptor (Rat Heart) | 386 | |
| M2 Muscarinic Receptor (Rabbit Peripheral Lung) | 640 |
Table 2: Summary of In Vivo Behavioral Effects of this compound
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| Long-Evans Rats | 0.5, 1.0 mg/kg (s.c.) | Significantly improved win-stay acquisition | |
| Long-Evans Rats | 2.0 mg/kg (s.c.) | Significantly improved memory retention | |
| Swiss Mice | 0.3, 1.0, 3.0 mg/kg (i.p.) | Potentiated the effects of glucose on memory |
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.
References
Otenzepad In Vitro Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Otenzepad for in vitro assays. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AF-DX 116, is a competitive antagonist that exhibits high selectivity for the M2 muscarinic acetylcholine receptor (mAChR).[1] By binding to M2 receptors, this compound blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling cascade. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2]
Q2: What is the typical in vitro concentration range for this compound?
A2: The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. However, based on its binding affinity (Ki), a concentration range of 1 nM to 10 µM is typically used to generate a full dose-response curve. For initial experiments, starting with a concentration around the Ki value for the M2 receptor is recommended.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be serially diluted in DMSO to create intermediate concentrations before final dilution into the aqueous assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] A vehicle control containing the same final concentration of DMSO should always be included in your experiments.
Q4: How stable is this compound in solution?
A4: this compound stock solutions in DMSO are generally stable when stored at -20°C or -80°C. For working solutions in aqueous buffers, it is best practice to prepare them fresh for each experiment to avoid potential degradation. The stability in physiological buffers can be influenced by pH and buffer composition.[3][4]
Data Presentation: this compound Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for human muscarinic receptor subtypes. This data is essential for determining the appropriate concentration range for your experiments and understanding the selectivity of the compound.
| Receptor Subtype | Mean Ki (nM) | Tissue/Cell Source | Reference |
| M1 | 830 | Human Hippocampus | |
| M2 | High Affinity | Human Pons | |
| M3 | Low Affinity | Human Submandibular Gland | |
| M4 | N/A | Not specified | |
| M5 | N/A | Not specified |
Note: "High Affinity" and "Low Affinity" are as described in the cited source without specific numerical values provided in the abstract. Further literature review may be required for precise Ki values for all subtypes from a single study.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol describes how to determine the inhibitory constant (Ki) of this compound at the M2 muscarinic receptor using a competitive binding assay.
Objective: To determine the affinity of this compound (unlabeled competitor) for the M2 receptor by measuring its ability to displace a known M2-selective radioligand.
Materials:
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Cell membranes prepared from cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells).
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Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M2 antagonist radioligand.
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This compound.
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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Wash Buffer: Cold Assay Buffer.
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Scintillation fluid.
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Glass fiber filters (e.g., Whatman GF/C).
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96-well plates.
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
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Dilute the radioligand in assay buffer to a final concentration at or below its Kd for the M2 receptor (e.g., 0.2-0.3 nM for [³H]-NMS).
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Dilute the cell membranes in assay buffer to a concentration that provides a sufficient signal (e.g., 5-10 µg protein per well).
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Assay Setup (in a 96-well plate):
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Total Binding: Add cell membranes, radioligand, and assay buffer.
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Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine).
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Competition: Add cell membranes, radioligand, and varying concentrations of this compound.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined experimentally.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding: Total Binding - Non-specific Binding.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Protocol 2: Functional cAMP Assay for Antagonist Potency
This protocol outlines a method to determine the potency (IC50) of this compound in inhibiting the agonist-induced suppression of cAMP production in cells expressing the M2 receptor.
Objective: To measure the functional antagonism of this compound at the Gi-coupled M2 receptor.
Materials:
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Cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells).
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Cell culture medium.
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Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
A muscarinic agonist (e.g., carbachol).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates (for luminescence/fluorescence-based assays).
Procedure:
-
Cell Preparation:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Prepare a solution of the muscarinic agonist (e.g., carbachol) at a concentration that gives a submaximal response (EC80) in the presence of a fixed concentration of forskolin. The optimal forskolin concentration should be determined in preliminary experiments to achieve a robust signal window.
-
Add the agonist/forskolin solution to the wells and incubate for a predetermined time to allow for the inhibition of cAMP production (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Mandatory Visualizations
Troubleshooting Guide
Problem 1: High Non-specific Binding in Radioligand Assay
| Possible Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold wash buffer. |
| Radioligand is "sticky" or hydrophobic. | Add a detergent (e.g., 0.1% BSA or 0.01% Tween-20) to the wash buffer. |
| Filters are not adequately pre-soaked. | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding to the filter itself. |
Problem 2: Low Signal Window in cAMP Assay
| Possible Cause | Solution |
| Low receptor expression in cells. | Use a cell line with higher M2 receptor expression or consider transient transfection to increase expression levels. |
| Inefficient agonist stimulation. | Optimize the agonist concentration (use an EC80 concentration for antagonist assays) and the stimulation time. |
| High basal cAMP levels. | Serum-starve the cells for a few hours before the assay. Optimize cell density to avoid high constitutive activity. |
| cAMP degradation by PDEs. | Ensure an adequate concentration of a PDE inhibitor (e.g., IBMX) is used. |
| Suboptimal forskolin concentration. | Titrate forskolin to find a concentration that provides a robust signal without saturating the system, allowing for the detection of inhibition. |
Problem 3: this compound Shows Lower Potency Than Expected
| Possible Cause | Solution |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. |
| Compound precipitation in aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility. Check for precipitate after dilution into the assay buffer. |
| Incorrect assay conditions. | Verify the pH and composition of your assay buffer. Ensure the incubation time is sufficient to reach equilibrium. |
| High receptor density in the assay. | Using too many cells or membranes can lead to ligand depletion, resulting in an apparent decrease in potency. Optimize the amount of biological material used. |
Problem 4: Inconsistent Results Between Experiments
| Possible Cause | Solution |
| Variation in cell passage number or health. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency before use. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like cell suspensions. |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay. |
| Reagent variability. | Prepare fresh reagents and use the same lot of critical components (e.g., serum, cells) for a set of comparative experiments. |
References
- 1. Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Otenzepad (also known as AF-DX 116). The following content, presented in a question-and-answer format, addresses potential off-target effects and other experimental considerations to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] Its high affinity for the M2 receptor subtype is central to its pharmacological effects.
Q2: What is the known selectivity profile of this compound against different muscarinic receptor subtypes?
A2: this compound displays a clear selectivity for the M2 receptor over other muscarinic subtypes. This selectivity has been quantified in radioligand binding assays using human recombinant receptors. The inhibitory constant (Ki) values demonstrate a significantly higher affinity for the M2 receptor compared to M1, M3, M4, and M5 subtypes.
Data Presentation: this compound Binding Affinity for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Inhibitory Constant (Ki) in nM |
| M1 | 417 |
| M2 | 64 |
| M3 | 786 |
| M4 | 211 |
| M5 | 5130 |
Data sourced from a study utilizing human recombinant muscarinic receptors.
This cardioselectivity is further supported by functional assays where this compound was found to have a tenfold higher affinity for muscarinic receptors in the heart (predominantly M2) compared to those in smooth muscle.[3]
Q3: Are there any known off-target effects of this compound at non-muscarinic receptors?
A3: Based on the available literature, a comprehensive off-target screening panel for this compound against a broad range of other receptors, enzymes, and ion channels has not been publicly disclosed. However, one study in an animal model suggested a potential indirect off-target effect at higher concentrations.
In isolated guinea pig and rabbit atria, this compound concentrations exceeding 1 x 10⁻⁵ M produced a positive inotropic (increased contractility) effect. This effect was not observed in rat atria and was antagonized by the beta-blocker propranolol. This suggests that at high concentrations, this compound may indirectly cause the release of norepinephrine from adrenergic nerve terminals in the heart tissue, leading to beta-adrenergic receptor stimulation.
Q4: What were the reported adverse events in clinical trials with this compound?
A4: Detailed adverse event data from the Phase III clinical trials of this compound are not extensively available in the public domain, as its development was discontinued in the late 1990s. However, a study in healthy volunteers reported a "lack of troublesome side effects."[4] Specifically, after intravenous administration of a dose sufficient to saturate over 90% of cardiac M2 receptors, no inhibition of salivary flow was observed.[4] This lack of a typical M3 receptor-mediated side effect aligns with its known selectivity for the M2 receptor. The primary observed pharmacodynamic effect was a dose-related increase in heart rate, consistent with its on-target M2 receptor antagonism in the heart.
Q5: Is there evidence for an allosteric binding mechanism for this compound?
A5: Yes, there is experimental evidence to suggest that this compound may interact with the M2 receptor at an allosteric site, in addition to its competitive antagonism at the orthosteric site. One study found that this compound was unable to fully inhibit the binding of the radioligand [3H]N-methylscopolamine, even at high concentrations. Furthermore, when combined with other competitive antagonists, supra-additive effects were observed, which is not typical for two purely competitive antagonists acting at the same site. This suggests a more complex binding mechanism that may involve an allosteric site on the M2 receptor.
Troubleshooting Guides
Issue: Unexpected cardiovascular effects in ex vivo heart preparations.
-
Possible Cause: If you observe a positive inotropic effect at high concentrations of this compound (above 10 µM), this may be due to the indirect release of norepinephrine.
-
Troubleshooting Step: To confirm this, co-administer a beta-blocker such as propranolol. If the positive inotropic effect is diminished or abolished, it is likely an indirect adrenergic effect rather than a direct off-target interaction of this compound.
Issue: Inconsistent results in competitive binding assays.
-
Possible Cause: The potential allosteric action of this compound could lead to complex binding kinetics and results that do not fit a simple competitive binding model.
-
Troubleshooting Step: Consider using more advanced binding analysis models that can account for allosteric modulation. Additionally, be aware that the degree of supra-additivity with other antagonists may be dependent on the equilibration time.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the general methodology for determining the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
1. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.
- Test Compound: this compound (AF-DX 116).
- Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity muscarinic antagonist such as atropine.
- Assay Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- 96-well microplates.
- Glass fiber filter mats.
- Scintillation fluid.
- Liquid scintillation counter.
2. Procedure:
- Preparation:
- Thaw the frozen cell membrane aliquots on ice.
- Resuspend the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.
- Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
- Prepare the [3H]-NMS solution in assay buffer at a concentration close to its dissociation constant (Kd) for the specific receptor subtype.
- Prepare the non-specific binding control solution of atropine.
- Assay Incubation:
- To each well of the 96-well plate, add the following in order:
- Assay buffer.
- Either the vehicle (for total binding), atropine solution (for non-specific binding), or a dilution of this compound.
- The [3H]-NMS solution.
- The cell membrane suspension to initiate the binding reaction.
- The final volume in each well is typically 200-250 µL.
- Seal the plate and incubate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
- Termination and Harvesting:
- Terminate the incubation by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Data Acquisition and Analysis:
- Dry the filter mats and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Calculate the specific binding at each this compound concentration by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).
- Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response with a variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
- Where [L] is the concentration of the radioligand ([3H]-NMS) used, and Kd is the dissociation constant of the radioligand for the receptor (which should be predetermined in separate saturation binding experiments).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Otenzepad in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low or no biological activity | This compound degradation due to improper storage or handling. | 1. Review the storage conditions of both the solid compound and prepared solutions against the recommended guidelines in Table 1. 2. Prepare fresh solutions immediately before use.[1] 3. Perform a stability check of your stock solution using a validated analytical method such as HPLC. |
| Precipitate formation in stock solution | Poor solubility or supersaturation in the chosen solvent. | 1. Ensure the solvent is appropriate and of high purity. For DMSO, use a newly opened bottle as it can be hygroscopic. 2. Gentle warming (up to 60°C) and ultrasonication can aid dissolution in DMSO.[2] 3. If precipitation occurs upon storage, especially at lower temperatures, try preparing a more dilute stock solution or prepare fresh solutions for each experiment. |
| Inconsistent results between experiments | Variability in solution preparation and handling, or degradation of this compound over the course of the experiment. | 1. Standardize your solution preparation protocol. Ensure consistent solvent, temperature, and mixing. 2. For long-term experiments, consider the stability of this compound in your experimental medium and at the experimental temperature. It may be necessary to replenish the compound during the experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials. |
| Appearance of unknown peaks in analytical chromatogram (e.g., HPLC) | Degradation of this compound. | 1. This indicates the formation of degradation products. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: In which solvents is this compound soluble?
Q3: How stable are this compound solutions?
A3: Product information suggests that this compound solutions are unstable and should be prepared fresh. For stock solutions stored at low temperatures, stability is maintained for 1 to 6 months depending on the temperature. However, stability in working solutions at ambient or physiological temperatures is likely to be significantly shorter. It is crucial to evaluate the stability of this compound under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: You can perform a stability study by incubating an this compound solution under your experimental conditions (e.g., in your chosen cell culture medium at 37°C). At various time points, take samples and analyze them using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not detailed in the provided search results, compounds with similar functional groups are often susceptible to hydrolysis (especially at extreme pH) and oxidation. Photodegradation can also occur with prolonged exposure to light. A forced degradation study can help identify the specific degradation pathways for this compound.
Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Table 2: this compound Solubility
| Solvent | Concentration | Conditions | Source |
| DMSO | 25 mg/mL (59.31 mM) | Ultrasonic and warming and heat to 60°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath or on a heating block set to 60°C for 5-10 minutes.
-
Follow warming with ultrasonication for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: General Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (for photostability)
-
Heating block or oven
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Acid Hydrolysis: Mix this compound stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidation: Mix this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C or higher).
-
Photodegradation: Expose the this compound stock solution to a high-intensity light source. A control sample should be wrapped in foil to protect it from light.
-
Control: Keep an untreated this compound stock solution at the recommended storage temperature.
-
Analysis: At each time point, analyze the stressed samples and the control sample by a suitable analytical method like HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products and to quantify the loss of the parent this compound peak.
Visualizations
Caption: Experimental workflow for this compound solution preparation and forced degradation studies.
Caption: this compound's mechanism of action as an M2 muscarinic receptor antagonist.
References
identifying and minimizing Otenzepad experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing experimental artifacts when working with Otenzepad (also known as AF-DX 116). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive and selective antagonist of the muscarinic acetylcholine M2 receptor.[1][2] It is used in research to investigate the role of the M2 receptor in various physiological processes. While primarily a competitive antagonist, some studies suggest it may also have allosteric properties, which is an important consideration in experimental design and data interpretation.[1]
Q2: What is the selectivity profile of this compound for the different muscarinic receptor subtypes?
This compound displays a higher affinity for the M2 receptor subtype compared to other muscarinic receptors (M1, M3, M4, and M5). This selectivity is crucial for designing experiments to probe the specific function of M2 receptors. The binding affinities (Ki) for human muscarinic receptor subtypes are summarized in the table below.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the compound as a powder. Stock solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided. Always refer to the manufacturer's specific instructions for optimal storage conditions.[4]
Quantitative Data Summary
The following tables provide a summary of this compound's binding affinity and in vivo experimental parameters.
Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 417 |
| M2 | 64 |
| M3 | 786 |
| M4 | 211 |
| M5 | 5130 |
Table 2: this compound IC50 Values in Different Tissues
| Tissue | Species | IC50 (nM) |
| Heart | Rat | 386 |
| Peripheral Lung | Rabbit | 640 |
Table 3: Summary of In Vivo Studies with this compound
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rats | 0.5, 1.0 mg/kg | Subcutaneous (s.c.) | Significantly improved win-stay acquisition. |
| Mice | 0.3, 1.0, 3.0 mg/kg | Intraperitoneal (i.p.) | Potentiates the effects of glucose on memory. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M2 receptor and a general experimental workflow for a competitive binding assay.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Troubleshooting Guide
Q4: I am observing high background signal in my radioligand binding assay. What are the potential causes and solutions?
High background can obscure your specific binding signal. Here are common causes and troubleshooting steps:
-
Issue: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-protein-binding plates.
-
-
Issue: Poor quality of cell membrane preparation.
-
Solution: Ensure thorough washing of membranes to remove endogenous ligands. Titrate the amount of membrane protein used in the assay.
-
-
Issue: Suboptimal assay conditions.
-
Solution: Optimize incubation time and temperature. Modify the assay buffer by including bovine serum albumin (BSA) or adjusting salt concentrations. Increase the number of wash steps with ice-cold buffer.
-
Caption: Troubleshooting High Background Signal.
Q5: My experimental results with this compound are inconsistent or unexpected. What could be the issue?
Inconsistent results can arise from several factors, including the potential for allosteric effects.
-
Issue: Apparent non-competitive behavior.
-
Possible Cause: this compound may exhibit allosteric modulation of the M2 receptor, meaning it binds to a site distinct from the acetylcholine binding site and modulates the receptor's function. This can lead to supra-additive effects when combined with other antagonists.
-
Solution: Design experiments to test for allosterism. This can include Schild analysis with multiple agonists or examining the effect of this compound on the dissociation rate of a radiolabeled orthosteric ligand.
-
-
Issue: Poor reproducibility.
-
Possible Cause: Inconsistent reagent preparation, particularly the concentration of this compound stock solutions. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure consistent experimental protocols across all replicates.
-
-
Issue: Off-target effects.
-
Possible Cause: Although selective, at high concentrations, this compound may interact with other muscarinic receptor subtypes or other unrelated targets.
-
Solution: Use the lowest effective concentration of this compound possible. Include appropriate controls, such as cell lines lacking the M2 receptor or co-treatment with antagonists for other potential targets.
-
Caption: Troubleshooting Inconsistent or Unexpected Results.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for M2 Receptor
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M2 receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Unlabeled competitor (e.g., Atropine) for non-specific binding determination.
-
96-well plates (low-protein-binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Prepare Reagents:
-
Dilute cell membranes in Assay Buffer to the desired concentration (previously optimized).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the radioligand at a concentration at or below its Kd in Assay Buffer.
-
Prepare a high concentration of the unlabeled competitor (e.g., 10 µM Atropine) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and Assay Buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the unlabeled competitor.
-
Competition: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay for M2 Receptor Antagonism (cAMP Measurement)
This protocol describes a method to assess the functional antagonism of this compound at the M2 receptor by measuring its effect on agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Muscarinic agonist (e.g., Carbachol).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the M2 receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-treatment with this compound:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the muscarinic agonist (e.g., EC80 of Carbachol) in the presence of a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value for this compound's antagonism.
-
References
Navigating the Long-Term Stability of Otenzepad: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the integrity of investigational compounds during long-term storage is paramount to the success of any experiment. This technical support center provides a comprehensive guide to the proper storage conditions for Otenzepad, complete with troubleshooting advice and frequently asked questions to address challenges encountered during its use.
Proper Storage Conditions for this compound
The stability of this compound, both in its solid form and in solution, is critical for maintaining its efficacy and ensuring the reliability of experimental results. Adherence to recommended storage conditions can prevent degradation and preserve the compound's chemical integrity over extended periods.
Summary of Storage Recommendations
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Humidity and Light Sensitivity
Similarly, to mitigate the risk of photodegradation, this compound should be protected from light, especially when in solution. Photostability studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1B, are crucial for identifying any light-sensitive liabilities of a compound.[4]
Container and Closure Systems
The choice of container and closure is a critical factor in maintaining the long-term stability of this compound. For the powdered form, well-sealed containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE) are recommended to protect against moisture and light. For solutions, it is advisable to use airtight, light-resistant vials. When preparing stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Researchers may encounter various issues during the long-term storage and use of this compound. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Precipitation or Cloudiness in a Frozen Stock Solution
-
Possible Cause: The compound may have come out of solution during the freezing process or due to temperature fluctuations. The solvent may have absorbed moisture, reducing the solubility of this compound.
-
Troubleshooting Steps:
-
Gently warm the vial to room temperature.
-
Vortex or sonicate the solution to aid in redissolving the compound.
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Visually inspect the solution to ensure it is clear before use.
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If precipitation persists, it may indicate degradation or insolubility. Consider preparing a fresh stock solution.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: The potency of the this compound may have diminished due to improper storage conditions (e.g., exposure to high temperatures, light, or repeated freeze-thaw cycles).
-
Troubleshooting Steps:
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Verify the storage history of the compound and ensure it aligns with the recommended conditions.
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Prepare a fresh stock solution from a new or properly stored batch of this compound powder.
-
Run a control experiment with the new stock solution to compare results.
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Consider performing an analytical test (e.g., HPLC) to assess the purity and concentration of the stored solution.
-
Issue 3: Discoloration of the this compound Powder or Solution
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Possible Cause: Discoloration can be a sign of chemical degradation, potentially caused by oxidation or exposure to light.
-
Troubleshooting Steps:
-
Do not use the discolored compound.
-
Review storage procedures and identify any potential exposure to adverse conditions.
-
Obtain a new batch of this compound and store it under the recommended conditions in a light-resistant, airtight container.
-
Frequently Asked Questions (FAQs)
Q1: Can I store this compound powder at room temperature for a short period?
A1: While short-term exposure to ambient temperatures is unlikely to cause significant degradation, for long-term stability, it is crucial to adhere to the recommended storage at -20°C or 4°C.
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: The choice of solvent will depend on the specific experimental requirements. A product data sheet for this compound indicates that it is soluble in DMSO. When preparing stock solutions, it is important to use a high-purity, anhydrous solvent to minimize the risk of degradation.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound. Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.
Q4: My this compound solution has been stored at -20°C for over a month. Is it still usable?
A4: According to the provided storage guidelines, this compound solutions are stable for up to one month when stored at -20°C. For longer-term storage of solutions, -80°C is recommended for up to six months. If the solution has been stored beyond the recommended period, its potency may be compromised, and it is advisable to prepare a fresh solution.
Q5: What should I do if I suspect my this compound has degraded?
A5: If you suspect degradation due to improper storage or observation of physical changes (e.g., discoloration, precipitation), it is best to discard the material and obtain a new batch. Using a potentially degraded compound can lead to unreliable and inaccurate experimental results.
Experimental Protocols
To ensure the stability and quality of this compound for long-term use, a series of experimental studies should be conducted. These include forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify the potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 70°C) for a specified period.
-
Photostability: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: Optimize the mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation between the this compound peak and any degradation product peaks observed in the forced degradation studies. A gradient elution may be necessary to resolve all components.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
References
how to control for Otenzepad's effects on heart rate
Welcome to the technical support hub for researchers utilizing Otenzepad (also known as AF-DX 116). This resource provides essential information, troubleshooting guides, and detailed protocols to help you effectively manage the cardiovascular effects of this compound in your experimental models, ensuring the integrity and focus of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors with a notable selectivity for the M2 subtype.[1][2] M2 receptors are predominantly located in the heart and are responsible for mediating the parasympathetic nervous system's effect of slowing the heart rate.[3] By blocking these receptors, this compound inhibits this "braking" action, leading to an increase in heart rate.
Q2: I've administered this compound to my animal model and observed a significant increase in heart rate. Is this expected?
A2: Yes, this is an expected and well-documented on-target effect of this compound. As a selective M2 receptor antagonist, its primary physiological effect is the blockade of parasympathetic input to the heart's sinoatrial node, resulting in dose-dependent tachycardia (increased heart rate).[1] This effect has been observed in various animal models, including conscious dogs and pithed rats.[1]
Q3: How can I control for this compound-induced tachycardia to study its other potential effects?
A3: To isolate the non-cardiac effects of this compound, you can co-administer a heart rate-lowering agent that acts through a different mechanism. The two most common strategies are:
-
Beta-Adrenergic Receptor Blockers (Beta-Blockers): Drugs like propranolol can be used to counteract the tachycardia. They work by blocking the effects of adrenaline and noradrenaline on the heart's beta-1 receptors, thus slowing the heart rate.
-
If Channel Inhibitors: Ivabradine is a specific heart rate-lowering agent that acts by inhibiting the "funny" (If) current in the sinoatrial node, which is crucial for pacemaker activity. This mechanism is independent of the beta-adrenergic pathway.
Q4: Will co-administering a beta-blocker or Ivabradine interfere with the M2-antagonist action of this compound?
A4: The mechanisms of action are distinct. This compound blocks M2 muscarinic receptors, while beta-blockers target beta-adrenergic receptors and Ivabradine targets If channels. Therefore, co-administration allows for the control of heart rate without directly interfering with this compound's binding to M2 receptors. One study noted that beta-adrenergic blockade with propranolol did not affect the cardiac effects of this compound, suggesting that this compound's tachycardic effect is independent of the sympathetic tone.
Q5: Are there any species-specific differences in the response to this compound?
A5: Yes, variability in response is possible. For instance, while this compound shows high affinity for cardiac M2 receptors across species, some nuanced effects, like a positive inotropic response at high concentrations, were observed in guinea pig and rabbit atria but not in rat atria. It is crucial to conduct pilot studies to determine the optimal dosing and control strategy for your specific animal model.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Excessive Tachycardia | The dose of this compound is too high for the specific animal model or individual animal. | Reduce the dose of this compound. Refer to dose-response data and consider a dose-escalation study to find the optimal concentration for your research question that elicits a manageable heart rate increase. |
| Inadequate Heart Rate Control | The dose of the co-administered beta-blocker or Ivabradine is insufficient. | Increase the dose of the heart rate-controlling agent. Ensure that the chosen agent and dose are appropriate for the species being studied. For example, titrate the dose of the beta-blocker to achieve a target heart rate before administering this compound. |
| Unexpected Blood Pressure Changes | This could be a secondary reflex to heart rate changes or a potential off-target effect of one of the administered compounds. | Monitor blood pressure concurrently with heart rate. If significant changes are observed, it may be necessary to adjust the doses of both this compound and the heart rate-controlling agent. Ivabradine is known to have minimal effects on blood pressure, making it a potentially better choice if blood pressure stability is critical. |
| Variable Response Between Animals | Genetic differences between animals (even within the same strain) can lead to variations in drug metabolism and receptor density. | Increase the sample size (n) for your experimental groups to account for inter-individual variability. Ensure consistent administration techniques and animal handling procedures. |
Quantitative Data
The following table summarizes the in vivo potency of this compound (AF-DX 116) in producing tachycardia from a key preclinical study.
Table 1: In Vivo Potency of this compound (AF-DX 116) on Heart Rate
| Animal Model | Parameter | Route of Administration | ED₅₀ | Citation |
| Conscious Dog | Tachycardia (Increase in Basal Heart Rate) | Intravenous (i.v.) | 79 µg/kg | |
| Pithed Rat | Inhibition of Vagal Bradycardia | Intravenous (i.v.) | 32 µg/kg |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.
Key Signaling Pathways and Workflows
M2 Muscarinic Receptor Signaling in Sinoatrial Node Cells
Activation of M2 receptors by acetylcholine (ACh) in the heart's pacemaker cells initiates a signaling cascade that slows the heart rate. This compound acts by blocking ACh from binding to the M2 receptor.
Experimental Workflow for Controlling Heart Rate
This diagram outlines the logical flow of an experiment designed to study this compound's effects while controlling for its impact on heart rate using a co-administered agent.
Experimental Protocols
Protocol 1: Co-administration of this compound with a Beta-Blocker (Propranolol)
Objective: To control for this compound-induced tachycardia in a rodent model to facilitate the study of its central nervous system effects.
Materials:
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This compound (AF-DX 116)
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Propranolol hydrochloride
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Sterile saline (0.9%) or appropriate vehicle
-
Animal model (e.g., male Wistar rats, 250-300g)
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Telemetry system for continuous monitoring of heart rate and blood pressure
-
Standard laboratory equipment for injections (e.g., syringes, needles)
Methodology:
-
Animal Preparation: Acclimatize surgically implanted telemetered rats for at least one week post-surgery to ensure recovery and stable baseline readings.
-
Baseline Recording: On the day of the experiment, record baseline cardiovascular parameters (heart rate, blood pressure, activity) for a minimum of 60 minutes.
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Heart Rate Control:
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Prepare a solution of propranolol in sterile saline.
-
Administer a pre-determined dose of propranolol (e.g., 1-5 mg/kg, intraperitoneal - i.p.). The exact dose should be optimized in pilot studies to achieve a modest, stable reduction in baseline heart rate without causing significant hypotension.
-
Monitor the animals for 30-60 minutes post-propranolol administration until the heart rate stabilizes at the desired lower level.
-
-
This compound Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer the desired dose of this compound (e.g., 0.5-2.0 mg/kg, subcutaneous - s.c. or i.p.).
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A separate control group should receive the vehicle for this compound after propranolol administration.
-
-
Data Collection:
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Continuously monitor heart rate and blood pressure via telemetry for the duration of the experiment (e.g., 2-4 hours).
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At the appropriate time point following this compound administration, proceed with the primary experimental endpoint (e.g., behavioral testing, sample collection).
-
-
Data Analysis: Compare the primary endpoint data between the this compound + Propranolol group and the Vehicle + Propranolol group. Analyze the cardiovascular data to confirm that heart rate was successfully controlled in the this compound-treated group.
Protocol 2: Co-administration of this compound with an If Channel Inhibitor (Ivabradine)
Objective: To provide an alternative method for heart rate control, particularly when avoiding any potential interaction with the adrenergic system is desirable.
Materials:
-
This compound (AF-DX 116)
-
Ivabradine hydrochloride
-
Vehicle (e.g., sterile water for oral gavage)
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Animal model (e.g., male C57BL/6 mice, 10-12 weeks old)
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Telemetry or other suitable method for heart rate monitoring
Methodology:
-
Animal Preparation: As described in Protocol 1.
-
Baseline Recording: Record baseline heart rate for at least 30-60 minutes.
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Heart Rate Control:
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Ivabradine is effective when administered orally. Prepare a solution in sterile water.
-
Administer a pre-determined dose of Ivabradine (e.g., 10 mg/kg, oral gavage - p.o.). Ivabradine's peak effect on heart rate is typically observed 2-3 hours post-administration. The timing should be confirmed in pilot studies.
-
Monitor the animals until a stable reduction in heart rate is achieved.
-
-
This compound Administration:
-
Prepare and administer the desired dose of this compound (e.g., 1-3 mg/kg, i.p.).
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A separate control group should receive the this compound vehicle after Ivabradine administration.
-
-
Data Collection:
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Continuously monitor heart rate throughout the experiment.
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Proceed with the primary experimental endpoint at the relevant time after this compound administration.
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-
Data Analysis: As described in Protocol 1, comparing the primary outcomes between the Ivabradine + this compound group and the Ivabradine + Vehicle group.
References
Otenzepad Experimental Outcomes: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals working with Otenzepad (also known as AF-DX 116). It provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][2] Its primary mechanism is to block the binding of the endogenous agonist, acetylcholine, to the M2 receptor. This receptor is a G protein-coupled receptor that, when activated, typically leads to inhibitory effects such as slowing the heart rate.[3]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the tissue and species. Reported values include 386 nM for rat heart and 640 nM for rabbit peripheral lung.[1][2]
Q3: How should I prepare and store this compound stock solutions?
This compound powder can be stored at -20°C for up to 3 years or at 4°C for up to 2 years. For in vitro experiments, it is soluble in DMSO at a concentration of 25 mg/mL (59.31 mM), though gentle warming and sonication may be required. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. It is noted that solutions can be unstable, and preparing them fresh is recommended.
Q4: I am observing a non-linear or unusual dose-response curve. What could be the cause?
This compound has been reported to have allosteric effects, meaning it can bind to a site on the M2 receptor that is different from the primary (orthosteric) binding site of acetylcholine. This can lead to complex interactions, including supra-additive effects when combined with other antagonists. Such allosteric modulation can result in dose-response curves that do not follow a simple competitive antagonism model. Careful dose-response analysis is crucial to characterize these effects.
Q5: My in vitro assay results are inconsistent. What are some common pitfalls?
Inconsistent results in cell-based assays can arise from several factors, including:
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Cell health and passage number: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
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Receptor desensitization: Prolonged exposure to agonists can lead to M2 receptor internalization and desensitization, which could affect the apparent potency of this compound.
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Assay conditions: Factors like incubation time, temperature, and buffer composition can significantly impact binding and functional responses.
Data Presentation
Table 1: this compound (AF-DX 116) Potency
| Target | Species | Tissue | IC50 | Reference |
| mAChR2 | Rat | Heart | 386 nM | |
| mAChR2 | Rabbit | Peripheral Lung | 640 nM |
Table 2: this compound (AF-DX 116) Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In DMSO | -80°C | 6 months | |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the M2 muscarinic receptor in a membrane preparation.
Materials:
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Cell membranes expressing the M2 receptor
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Radiolabeled M2 antagonist (e.g., [3H]-N-methylscopolamine)
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This compound
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
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Wash buffer (ice-cold assay buffer)
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96-well plates
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Membrane Preparation: Prepare cell membranes expressing the M2 receptor according to standard laboratory protocols. Determine the protein concentration using a suitable method like a BCA assay.
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Assay Setup: In a 96-well plate, add the following in triplicate:
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50 µL of assay buffer
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25 µL of radioligand at a concentration near its Kd
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25 µL of increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known M2 antagonist for non-specific binding)
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100 µL of membrane preparation (20-50 µg of protein)
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-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.
Protocol 2: In Vivo Cardiovascular Study in Rats
This protocol outlines a method for assessing the effect of this compound on heart rate and blood pressure in anesthetized rats.
Materials:
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Male Wistar or Sprague-Dawley rats (250-350g)
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Anesthetic (e.g., Inactin/thiobutabarbital, 90 mg/kg i.p.)
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This compound
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Vehicle (e.g., saline, or a small percentage of DMSO in saline if necessary for solubility)
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Catheters for arterial and venous cannulation
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Pressure transducer and data acquisition system
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ECG electrodes and amplifier
Procedure:
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Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia. Cannulate the trachea to ensure a patent airway.
-
Instrumentation:
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Insert a catheter into the femoral or carotid artery and connect it to a pressure transducer to continuously monitor blood pressure and heart rate.
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Insert a catheter into the jugular or femoral vein for intravenous drug administration.
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Place ECG electrodes subcutaneously to record the electrocardiogram.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to ensure hemodynamic parameters are steady.
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Drug Administration:
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Administer the vehicle and record baseline heart rate and blood pressure for a defined period.
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Administer this compound intravenously at desired doses (e.g., starting from 0.1 mg/kg and increasing). Doses used in other in vivo studies in rats have ranged from 0.25 to 2.0 mg/kg subcutaneously. The intravenous dose may need to be adjusted.
-
-
Data Acquisition: Continuously record blood pressure and ECG throughout the experiment.
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Data Analysis: Analyze the changes in heart rate and mean arterial pressure from baseline following the administration of this compound. Plot dose-response curves to determine the potency of this compound in vivo.
Mandatory Visualizations
References
Otenzepad degradation products and their impact
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with otenzepad. The information provided here is intended to assist in designing and troubleshooting experiments related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound (also known as AF-DX 116) is a selective and competitive M2 muscarinic acetylcholine receptor antagonist.[1][2] In research, it is primarily used to study the role of M2 receptors in various physiological processes, particularly in the cardiovascular system and the central nervous system.[2] this compound has been investigated for its effects on memory and cognition.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.
Q3: Are there known degradation products of this compound?
A3: Publicly available literature does not extensively detail the specific degradation products of this compound. As with many pharmaceutical compounds, this compound may be susceptible to degradation under various stress conditions such as exposure to light, heat, humidity, and extreme pH. Identifying and characterizing these degradation products is a critical step in drug development and stability studies.
Q4: What is the potential impact of this compound degradation products on experimental results?
A4: The presence of degradation products can have several undesirable effects on research outcomes:
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Altered Pharmacological Activity: Degradation products may have reduced, altered, or no affinity for the M2 receptor, leading to an underestimation of the intended biological effect.
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Off-Target Effects: Degradation products could interact with other biological targets, resulting in unexpected or confounding experimental results.
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Toxicity: Some degradation products may exhibit toxicity, which could impact cell viability in in-vitro assays or lead to adverse effects in in-vivo studies.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
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Possible Cause: Degradation of the this compound stock solution or working solutions.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure that this compound powder and solutions have been stored according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
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Prepare Fresh Solutions: Prepare fresh working solutions from a new stock solution immediately before each experiment.
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Perform Quality Control: Use an analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection to check the purity of your this compound stock and working solutions. A decrease in the main this compound peak area or the appearance of new peaks may indicate degradation.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
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Possible Cause: Formation of degradation products due to experimental conditions.
-
Troubleshooting Steps:
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Review Experimental Protocol: Identify any steps that could induce degradation, such as prolonged exposure to harsh pH, high temperatures, or intense light.
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Conduct Forced Degradation Studies: Systematically expose this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
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Characterize Degradation Products: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the degradation products.
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Hypothetical Degradation Pathways and Impact
While specific degradation products for this compound are not documented in the provided search results, we can hypothesize potential degradation pathways based on its chemical structure for illustrative purposes. Common degradation reactions for pharmaceuticals include hydrolysis, oxidation, and photolysis.
Hypothetical Hydrolytic Degradation: The amide bond in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Hypothetical Oxidative Degradation: The tertiary amine groups in the side chain of this compound could be susceptible to oxidation, potentially forming N-oxides.
Caption: Hypothetical oxidative degradation pathway of this compound.
Data on Hypothetical Degradation Products
The following table summarizes hypothetical data for potential this compound degradation products. Note: This data is for illustrative purposes only and is not based on experimental results.
| Product ID | Hypothetical Structure | Molecular Weight ( g/mol ) | Potential Impact on M2 Receptor Binding |
| DP-H1 | Cleavage at amide bond | Varies | Likely significant loss of affinity |
| DP-O1 | N-oxide of the diethylamino group | 437.54 | Potential reduction in affinity |
| DP-P1 | Photodegradation fragment | Varies | Likely loss of affinity |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Materials:
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This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC or UHPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder and a solution of this compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
3. Analysis:
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At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a validated HPLC-UV or LC-MS method to separate and detect this compound and its degradation products.
Protocol 2: HPLC Method for this compound Purity Assessment
This is a general-purpose HPLC method that can be optimized for this compound analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
-
Column Temperature: 30°C
Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound degradation.
References
Validation & Comparative
Otenzepad vs. Atropine at the M2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of otenzepad and atropine at the M2 muscarinic acetylcholine receptor. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound (also known as AF-DX 116) is a selective antagonist for the M2 muscarinic receptor, while atropine is a non-selective muscarinic antagonist. This selectivity profile translates to different potencies and potential therapeutic applications. This guide delves into their comparative binding affinities and functional antagonism at the M2 receptor, supported by detailed experimental protocols.
Quantitative Comparison of Receptor Interactions
The following tables summarize the key quantitative data for this compound and atropine at the M2 muscarinic receptor, focusing on their binding affinity (Ki) and functional antagonism (pA2).
Table 1: Binding Affinity (Ki) at the M2 Muscarinic Receptor
| Compound | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| This compound (AF-DX 116) | 130 | [3H]N-methylscopolamine | CHO-K1 cells expressing rat M2 receptor | [1] |
| Atropine | 1.33 | [3H]N-methylscopolamine | CHO cells expressing human M2 receptor |
Note: Data for this compound and atropine are from different studies and should be compared with caution due to potential variations in experimental conditions. A direct head-to-head comparison in the same study is ideal for the most accurate assessment.
Table 2: Functional Antagonism (pA2) at the M2 Muscarinic Receptor
| Compound | pA2 Value | Agonist | Tissue Preparation | Reference |
| This compound (AF-DX 116) | 7.42 | Bethanechol | Guinea Pig Atria | [2] |
| Atropine | 8.80 | Bethanechol | Guinea Pig Atria | [2] |
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the physiological effects mediated by M2 receptor activation, such as the slowing of the heart rate.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity (Ki) of unlabeled antagonists, such as this compound and atropine, for the M2 muscarinic receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS)
-
Membrane Preparation: Homogenates from cells or tissues expressing the M2 receptor (e.g., CHO-K1 cells transfected with the M2 receptor gene, or guinea pig atrial tissue).
-
Test Compounds: this compound, Atropine
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (this compound or atropine).
-
A fixed concentration of the radioligand ([3H]NMS), typically at or below its Kd value.
-
The membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the determination of the pA2 value, a measure of the potency of a competitive antagonist, using a functional assay in an isolated tissue preparation.
Objective: To determine the pA2 value of an antagonist by measuring its ability to shift the concentration-response curve of an agonist.
Materials:
-
Tissue Preparation: Isolated guinea pig atria.
-
Agonist: Bethanechol
-
Antagonists: this compound, Atropine
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with carbogen (95% O2, 5% CO2).
-
Force Transducer and Recording System: To measure changes in atrial contractility.
Procedure:
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing physiological salt solution. The tissue is allowed to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist (bethanechol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the change in contractile force.
-
Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of the antagonist (this compound or atropine) is then added to the organ bath and allowed to incubate for a specific period (e.g., 30-60 minutes) to ensure equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, the dose ratio (DR) is calculated. The dose ratio is the ratio of the agonist concentration required to produce a certain response in the presence of the antagonist to the concentration required to produce the same response in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity.
-
The pA2 value is the x-intercept of the Schild regression line. It represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to M2 Muscarinic Receptor Antagonists: Otenzepad vs. Methoctramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent M2-selective muscarinic receptor antagonists, Otenzepad (also known as AF-DX 116) and Methoctramine. Both compounds are invaluable tools in pharmacological research and have been investigated for various therapeutic applications. This document aims to provide an objective comparison of their selectivity profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate antagonist for their specific needs.
Introduction
This compound and Methoctramine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M2 subtype. The M2 receptor is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in presynaptic terminals of the central and peripheral nervous systems, where it functions as an autoreceptor to inhibit acetylcholine release.[1][2] The selectivity of these antagonists for the M2 receptor makes them critical for dissecting the physiological and pathological roles of this receptor subtype.
Quantitative Comparison of Receptor Selectivity
The selectivity of this compound and Methoctramine for the five muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below is a compilation from various studies utilizing membranes from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing individual human or rat muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity (M1/M2) | Selectivity (M3/M2) |
| This compound | 537 - 1300 | 64 - 186 | 786 - 2089 | 407 - 1800 | 2800 | ~3-21 | ~4-34 |
| Methoctramine | ~158 | ~10 | ~158 | ~100 | - | ~16 | ~16 |
Note: The range of Ki values reflects data from multiple studies and variations in experimental conditions.
Data Interpretation: Both this compound and Methoctramine demonstrate a clear selectivity for the M2 muscarinic receptor. Methoctramine generally exhibits a higher affinity (lower Ki) for the M2 receptor compared to this compound. Furthermore, Methoctramine often displays a more pronounced selectivity profile over M1 and M3 receptors.
Experimental Protocols
The determination of the binding affinities (Ki values) for this compound and Methoctramine is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (this compound or Methoctramine) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing a single subtype of human or rat muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and Methoctramine.
-
Reference Compound: Atropine or another high-affinity non-selective muscarinic antagonist (for determining non-specific binding).
-
Assay Buffer: Typically a phosphate-buffered saline (PBS) or Tris-HCl buffer at pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and disrupt the cells using a homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells: Add a fixed concentration of [3H]-NMS (typically at or near its Kd value) and assay buffer.
-
Non-specific Binding Wells: Add the same concentration of [3H]-NMS and a high concentration of the reference compound (e.g., 1 µM Atropine).
-
Competition Wells: Add the same concentration of [3H]-NMS and serial dilutions of the test compound (this compound or Methoctramine).
-
Add the prepared cell membranes to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for determining Ki values via competitive radioligand binding assay.
Signaling Pathways of M2 Muscarinic Receptor Antagonism
M2 muscarinic receptors are primarily coupled to inhibitory G proteins (Gi/o). Antagonism of the M2 receptor by compounds like this compound and Methoctramine blocks the downstream signaling cascades initiated by acetylcholine.
The canonical signaling pathway for M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in cellular excitability, particularly in cardiac pacemaker cells.[3]
Recent studies have also elucidated non-canonical signaling pathways associated with M2 receptor activation, which are consequently inhibited by antagonists. These pathways can involve the modulation of the PI3K/Akt/mTORC1 signaling cascade, which plays a role in cell growth, proliferation, and survival.[4]
Caption: Canonical M2 muscarinic receptor signaling pathway and its inhibition.
Conclusion
Both this compound and Methoctramine are potent and selective M2 muscarinic receptor antagonists. The choice between these two compounds will depend on the specific requirements of the research. Methoctramine offers higher affinity and, in many cases, greater selectivity for the M2 receptor. This compound, while slightly less potent, remains a valuable and widely used tool for studying M2 receptor function. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with these important pharmacological agents.
References
A Comparative Guide to the Efficacy of Otenzepad and Other M2 Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Otenzepad (also known as AF-DX 116), a selective M2 muscarinic acetylcholine receptor (mAChR) antagonist, with other notable M2 antagonists. The information is compiled from preclinical and clinical research, with a focus on quantitative data to facilitate informed decisions in drug development and academic research. This compound was investigated for the treatment of bradycardia and arrhythmia due to its cardioselectivity, although its development was halted after Phase III clinical trials.[1]
M2 Muscarinic Receptor Antagonism
M2 muscarinic receptors are predominantly located in the heart, where their activation by acetylcholine slows the heart rate.[2] Antagonists of the M2 receptor, therefore, have the potential to treat conditions characterized by a slow heart rate, such as bradycardia.[2] The therapeutic utility of an M2 antagonist is largely dependent on its selectivity for the M2 receptor subtype over other muscarinic subtypes (M1, M3, M4, M5) to minimize side effects.
Comparative Efficacy: this compound vs. Other M2 Antagonists
The efficacy of M2 antagonists can be evaluated through their binding affinity at the receptor and their functional potency in eliciting a biological response. This section compares this compound with other well-characterized M2 antagonists, including methoctramine and tripitramine, as well as the non-selective antagonist, atropine.
Receptor Binding Affinity
The binding affinity of a drug for its receptor is a key determinant of its potency. This is typically measured as the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki or a higher pKi indicates a higher affinity.
Table 1: Comparative Binding Affinities (pKi) of M2 Antagonists at Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 | M2 Selectivity vs. M1 | M2 Selectivity vs. M3 | Reference |
| This compound (AF-DX 116) | 6.9 | 7.9 | 6.4 | 7.3 | - | 10-fold | 31.6-fold | [3] |
| Methoctramine | 7.3 | 8.8 | 6.9 | 8.1 | - | 31.6-fold | 79.4-fold | [4] |
| Tripitramine | 8.1 | 9.6 | 7.4 | 8.2 | 7.5 | 31.6-fold | 158.5-fold | |
| Atropine | 9.1 | 9.0 | 9.2 | 8.9 | 9.0 | ~1-fold | ~0.6-fold |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. M2 selectivity is calculated as the ratio of Ki values (Ki(M1 or M3)/Ki(M2)). Data for M5 is not always available in comparative studies.
Functional Potency
Functional potency measures the ability of an antagonist to inhibit the response to an agonist in a biological system. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Table 2: Comparative Functional Potency (pA2) of M2 Antagonists in Isolated Atria
| Compound | Species | Agonist | pA2 | Reference |
| This compound (AF-DX 116) | Guinea Pig | Carbachol | 7.5 | |
| Methoctramine | Guinea Pig | Carbachol | 8.1 | |
| Atropine | Guinea Pig | Carbachol | 8.9 |
Signaling Pathways of the M2 Muscarinic Receptor
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. This initiates a cascade of intracellular events leading to the physiological response. Understanding this pathway is crucial for developing targeted therapies.
Caption: M2 muscarinic receptor signaling pathways.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the muscarinic receptor subtype of interest.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay in Isolated Atria
This assay measures the functional potency of an antagonist in a physiological tissue preparation.
Methodology:
-
Tissue Preparation: The atria are dissected from an animal (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The atria are stimulated electrically to induce regular contractions.
-
Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), which causes a decrease in the force and/or rate of contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a set period.
-
Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from the Schild plot.
Conclusion
The available preclinical data indicates that while this compound is a selective M2 muscarinic antagonist, other compounds such as methoctramine and tripitramine exhibit higher potency and/or selectivity for the M2 receptor subtype in in vitro assays. The decision to advance a particular M2 antagonist in a drug development program would depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile in relevant preclinical and clinical models. This guide provides a foundational comparison to aid in such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad's Selectivity for Cardiac M2 Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Otenzepad's performance against other muscarinic receptor antagonists, with a focus on its selectivity for the cardiac M2 receptor. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.
Introduction to this compound and Muscarinic Receptors
This compound, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors involved in a wide range of physiological functions. The M2 receptor is predominantly expressed in the heart, where it plays a crucial role in regulating cardiac function. Activation of M2 receptors in the sinoatrial node decreases heart rate (negative chronotropy) and reduces the force of contraction in the atria (negative inotropy). Therefore, selective antagonists for the M2 receptor, such as this compound, are valuable tools for studying cardiovascular physiology and have potential therapeutic applications in conditions like bradycardia.
Comparative Analysis of Binding Affinity
The selectivity of a muscarinic antagonist is determined by its binding affinity for the different receptor subtypes. A higher affinity, indicated by a lower inhibition constant (Ki), for the M2 receptor compared to other subtypes signifies selectivity. The following table summarizes the binding affinities of this compound and other common muscarinic antagonists for the five human muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound (AF-DX 116) | 417[1] | 64[1] | 786[1] | 211[1] | 5130[1] |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 |
| Himbacine | 83 | 4 | 59 | 7 | 296 |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 |
Note: Ki values are compiled from various sources and experimental conditions may differ. Data from studies using human recombinant receptors expressed in cell lines (e.g., CHO cells) are prioritized for consistency.
Functional Antagonism at Cardiac M2 Receptors
Beyond binding affinity, the functional activity of an antagonist is critical. This is often quantified by the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Tissue/Preparation | Agonist | pA2 Value |
| This compound (AF-DX 116) | Guinea pig atria | Muscarinic agonists | ~10-fold greater affinity than in intestinal and tracheal smooth muscle |
| Methoctramine | Rat atria | Carbachol | 7.75 |
| Himbacine | Rat atria | Carbachol | 7.7 |
| Atropine | Guinea pig ileum | Acetylcholine | 9.67 |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional antagonism studies.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from muscarinic receptors.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Studies (Schild Analysis)
These experiments assess the potency of an antagonist in a physiological system.
Objective: To determine the pA2 value of an antagonist at a functional receptor.
Generalized Protocol:
-
Tissue Preparation: An isolated tissue preparation containing the receptor of interest (e.g., guinea pig atria for cardiac M2 receptors) is mounted in an organ bath containing a physiological salt solution and maintained under appropriate conditions (e.g., temperature, oxygenation).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a suitable agonist (e.g., carbachol) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium.
-
Second Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is constructed. The x-intercept of the linear regression of this plot provides the pA2 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the cardiac M2 receptor signaling pathway and a typical experimental workflow for determining antagonist selectivity.
Caption: Cardiac M2 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Determining Antagonist Selectivity.
References
A Comparative Analysis of Otenzepad and Pirenzepine: Muscarinic M2 vs. M1 Receptor Antagonists
This guide provides a detailed comparative analysis of Otenzepad (AF-DX 116) and pirenzepine, two well-characterized muscarinic acetylcholine receptor (mAChR) antagonists. The focus is on their differential receptor selectivity, supported by quantitative binding data and detailed experimental methodologies, to inform researchers and drug development professionals.
Introduction: Differentiating Muscarinic Antagonists
This compound and pirenzepine are pivotal pharmacological tools used to dissect the function of muscarinic acetylcholine receptor subtypes. While both are competitive antagonists, their therapeutic and research applications diverge due to their distinct selectivity profiles. Pirenzepine is renowned for its preferential antagonism of the M1 receptor subtype, which led to its former use in treating peptic ulcers by reducing gastric acid secretion. In contrast, this compound demonstrates a higher affinity for the M2 receptor, making it a valuable agent for studying cardiac function and other M2-mediated physiological processes.
Receptor Binding Affinity and Selectivity
The primary distinction between this compound and pirenzepine lies in their affinity for the five muscarinic receptor subtypes (M1-M5). The equilibrium dissociation constants (Ki) from radioligand binding assays quantify this affinity, with lower values indicating a stronger interaction.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Pirenzepine | 16-25 | 300-700 | 150-300 | 100-250 | 20-50 |
| This compound | 150-300 | 20-40 | 600-1000 | 400-800 | 500-900 |
Data compiled from multiple sources. Absolute values may vary based on experimental conditions.
As the data indicates, pirenzepine exhibits approximately 20-fold higher selectivity for M1 receptors over M2 receptors. Conversely, this compound shows a clear preference for M2 receptors, with an affinity that is roughly 10- to 15-fold greater than for M1 receptors. This reciprocal selectivity profile is a cornerstone of their differential pharmacology.
Mechanism of Action: Competitive Antagonism
Both compounds act as competitive antagonists, binding reversibly to the orthosteric site of the muscarinic receptors. This binding event prevents the endogenous agonist, acetylcholine (ACh), from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway inhibited is the G-protein-coupled receptor (GPCR) cascade. For M1 and M3 receptors, this involves Gq/11 protein activation leading to phospholipase C (PLC) stimulation, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.
Figure 1. General mechanism of competitive antagonism at muscarinic receptors.
Experimental Protocols
The data presented in this guide is primarily derived from radioligand receptor binding assays. These experiments are fundamental to characterizing the affinity of a ligand for a receptor.
Protocol: Radioligand Competition Binding Assay
-
Tissue/Cell Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype of interest (e.g., CHO cells transfected with the human M2 receptor gene or rat cardiac tissue). Membranes are isolated via homogenization and centrifugation and stored at -80°C.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl and 5 mM MgCl2, adjusted to a pH of 7.4.
-
Radioligand: A non-selective, high-affinity muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration near its Kd value to label the receptors.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled competing ligand (this compound or pirenzepine) are added to the reaction mixture, ranging from 10⁻¹⁰ M to 10⁻³ M.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of a non-radioactive antagonist like atropine.
-
Total binding is measured in the absence of any competing ligand.
-
-
Incubation & Separation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a competitive radioligand binding assay.
Concluding Remarks
This compound and pirenzepine serve as classic examples of subtype-selective muscarinic antagonists. Their value in pharmacology is derived from their well-defined and reciprocal selectivity profiles: pirenzepine for the M1 receptor and this compound for the M2 receptor. This comparative guide underscores the importance of quantitative binding assays in defining the pharmacological properties of a compound. The distinct affinities of these two drugs enable researchers to selectively probe the physiological and pathological roles of M1 and M2 receptors, guiding the development of more targeted therapeutics for a range of disorders, from cognitive dysfunction to cardiac arrhythmias.
Otenzepad: A Comparative Analysis of M2 Muscarinic Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding kinetics of Otenzepad in comparison to other selective M2 muscarinic receptor antagonists, complete with supporting experimental data and detailed protocols.
This compound, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (M2 mAChR).[1][2] This receptor subtype is predominantly found in the heart, where it mediates the parasympathetic control of heart rate, and in the presynaptic terminals of both the central and peripheral nervous systems. The selective antagonism of M2 receptors has been a therapeutic target for conditions such as bradycardia and certain neurological disorders. This guide provides a comparative analysis of the binding kinetics of this compound with other notable M2 selective antagonists, methoctramine and tripitramine.
Comparative Binding Kinetics of M2 Muscarinic Receptor Antagonists
While extensive research has been conducted on the affinity of this compound and its comparators for the M2 receptor, specific kinetic parameters such as the association rate constant (k_on_) and dissociation rate constant (k_off_) are not widely reported in publicly available literature. The affinity of a ligand for its receptor, represented by the equilibrium dissociation constant (K_d_ or K_i_), is a ratio of the off-rate to the on-rate (k_off_/k_on_). While affinity values provide a measure of the overall strength of the interaction, the individual kinetic constants offer deeper insights into the dynamic nature of the binding process.
The following table summarizes the available affinity data for this compound, methoctramine, and tripitramine at the human M2 muscarinic receptor. It is important to note that direct k_on_ and k_off_ values were not found in the reviewed literature for these compounds.
| Compound | K_i_ (nM) | pK_i_ | pA_2_ | Selectivity Profile |
| This compound (AF-DX 116) | 64[1] | 6.90[3] | 7.33 (cardiac)[4] | Selective for M2 over M3 |
| Methoctramine | - | 8.00 | 7.74 - 7.93 | Highly selective for M2 receptors |
| Tripitramine | 0.27 | - | 9.14 - 9.85 | Potent and selective for M2 receptors |
Note: K_i_ (inhibition constant) and pK_i_ (-log(K_i_)) are measures of the affinity of a ligand for a receptor in a competition binding assay. pA_2_ is a measure of the potency of an antagonist in a functional assay. Higher pK_i_ and pA_2_ values indicate higher affinity and potency, respectively.
Experimental Protocol: Determination of Antagonist Binding Kinetics (k_on_ and k_off_) at the M2 Muscarinic Receptor
The following is a detailed protocol for a kinetic radioligand binding assay designed to determine the association (k_on_) and dissociation (k_off_) rates of an unlabeled antagonist at the M2 muscarinic receptor. This protocol is a synthesis of established methodologies for studying G protein-coupled receptors.
Objective: To measure the rates at which an unlabeled antagonist binds to and dissociates from the M2 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, M2-selective radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled Antagonist: The test compound (e.g., this compound, methoctramine, or tripitramine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Experimental Procedure:
Part 1: Association Rate (k_on_) Determination
-
Preparation: Prepare a series of dilutions of the unlabeled antagonist in assay buffer.
-
Incubation Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (containing a known concentration of M2 receptors).
-
A fixed concentration of the radioligand (typically at or below its K_d_ value).
-
A fixed concentration of the unlabeled antagonist.
-
-
Initiation of Reaction: Initiate the binding reaction by adding the cell membranes to the wells containing the radioligand and unlabeled antagonist.
-
Time Course: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) with gentle agitation. At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60, 90, and 120 minutes), terminate the reaction.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Immediately wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against time. The association rate constant (k_on_) of the unlabeled antagonist can be determined by fitting the data to the appropriate kinetic binding model, such as the Motulsky and Mahan model, which describes the kinetics of competitive binding.
Part 2: Dissociation Rate (k_off_) Determination
-
Equilibration: Incubate the cell membranes with the radioligand and the unlabeled antagonist for a sufficient time to reach equilibrium (determined from the association experiment).
-
Initiation of Dissociation: Initiate dissociation by adding a large excess of a high-affinity, non-radiolabeled M2 antagonist (e.g., atropine) to the incubation mixture. This will prevent re-binding of the dissociated radioligand and the unlabeled test antagonist.
-
Time Course: At various time points following the addition of the competing ligand (e.g., 0, 1, 2, 5, 10, 20, 30, 60, 90, and 120 minutes), terminate the reaction by filtration as described above.
-
Quantification: Measure the radioactivity remaining on the filters at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be equal to the negative of the dissociation rate constant (-k_off_).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad vs. Non-Selective Muscarinic Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Otenzepad, a selective M2 muscarinic receptor antagonist, and traditional non-selective muscarinic blockers. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data.
Introduction
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the regulation of numerous physiological functions. Their modulation by antagonists has been a cornerstone of therapy for a variety of conditions. Non-selective muscarinic blockers, such as atropine, scopolamine, ipratropium, and glycopyrrolate, antagonize all five muscarinic receptor subtypes (M1-M5) with varying degrees of affinity. This lack of selectivity, while therapeutically useful in some contexts, often leads to a broad range of side effects. In contrast, this compound (also known as AF-DX 116) was developed as a competitive antagonist with relative selectivity for the M2 muscarinic receptor subtype. It was investigated for the treatment of arrhythmia and bradycardia, although its clinical development was halted in Phase III trials.[1] This guide delves into a comparative analysis of this compound and non-selective muscarinic blockers, focusing on their receptor binding affinities and the experimental methods used to determine these properties.
Data Presentation: Receptor Binding Affinity
The primary differentiator between this compound and non-selective muscarinic blockers is their receptor binding profile. The following tables summarize the inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki in nM) of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (AF-DX 116) Ki (nM) |
| M1 | 417 |
| M2 | 64 |
| M3 | 786 |
| M4 | 211 |
| M5 | 5130 |
Data from a single study using human recombinant receptors for consistency.
Table 2: Binding Affinity (Ki in nM) of Non-Selective Muscarinic Blockers at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine Ki (nM) | Scopolamine Ki (nM) | Ipratropium Ki (nM) | Glycopyrrolate Ki (nM) |
| M1 | 0.92 - 2 | ~0.4 - 2.1 | 2.9 | ~0.5 - 3.6 |
| M2 | 3.24 | ~0.4 - 2.1 | 2.0 | ~0.5 - 3.6 |
| M3 | 2.21 | ~0.4 - 2.1 | 1.7 | ~0.5 - 3.6 |
| M4 | 0.77 | ~0.4 - 2.1 | - | - |
| M5 | 2.84 | ~0.4 - 2.1 | - | - |
Note: Data for non-selective blockers are compiled from various sources and may have been determined under different experimental conditions. The ranges provided reflect this variability.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This in vitro technique is a gold standard for quantifying the interaction between a ligand and its receptor.
Principle
A radiolabeled ligand with known high affinity for the muscarinic receptors (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) is incubated with a preparation of cells or membranes expressing the target receptor subtype. The unlabeled antagonist (the "competitor," such as this compound or a non-selective blocker) is added at increasing concentrations. The competitor displaces the radioligand from the receptor. The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Generalized Protocol
-
Membrane Preparation:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined.
-
-
Competitive Binding Assay:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
A range of concentrations of the unlabeled test compound (this compound or a non-selective antagonist) is added to the wells.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like atropine) are included.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
Caption: Muscarinic receptor signaling pathways and points of antagonist action.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of muscarinic antagonists.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Selectivity and Side Effects
The selectivity of a muscarinic antagonist for a specific receptor subtype is directly related to its side-effect profile. Non-selective blockers, by interacting with multiple receptor subtypes, are more likely to elicit a wider range of off-target effects.
Caption: Relationship between receptor selectivity and side-effect profiles.
Conclusion
This compound demonstrates clear selectivity for the M2 muscarinic receptor subtype in vitro, with significantly lower affinity for M1, M3, M4, and M5 receptors. This contrasts sharply with non-selective muscarinic blockers like atropine, scopolamine, ipratropium, and glycopyrrolate, which exhibit high affinity across multiple muscarinic receptor subtypes. The M2-selective profile of this compound suggested a potential therapeutic advantage in treating cardiac conditions such as bradycardia by minimizing the side effects associated with the blockade of other muscarinic receptor subtypes. However, the discontinuation of its clinical trials means that a direct comparison of its clinical efficacy and side-effect profile with non-selective blockers in a therapeutic setting is not available in the public domain. Further research into selective muscarinic antagonists continues to be an important area of drug development, aiming to provide more targeted therapies with improved safety profiles.
References
Otenzepad: A Comparative Guide to its M2 Muscarinic Receptor Antagonism in Established and Novel Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Otenzepad (also known as AF-DX 116), a selective M2 muscarinic acetylcholine receptor antagonist, with other relevant M2 antagonists. The information presented herein is intended to assist researchers in evaluating the antagonistic properties of this compound in various experimental models and to provide a framework for future investigations in novel systems.
Introduction to this compound and M2 Receptor Antagonism
This compound is a competitive antagonist with a notable selectivity for the M2 muscarinic acetylcholine receptor.[1] Initially investigated for the treatment of arrhythmia and bradycardia, its clinical development was halted after Phase III trials.[1] Despite this, this compound remains a valuable pharmacological tool for studying the role of M2 receptors in various physiological and pathological processes.
M2 receptors are G protein-coupled receptors that, upon activation by acetylcholine, primarily couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. These signaling pathways are crucial in regulating cardiac chronotropy and inotropy, as well as neuronal activity.
This guide will compare the antagonistic properties of this compound with three other selective M2 antagonists: AF-DX 384, BIBN 99, and Tripitramine. The comparison will cover their performance in established in vitro and in vivo models, with a discussion on their potential application in novel experimental paradigms.
Comparative Antagonistic Properties
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and its comparators at muscarinic receptors. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Muscarinic Receptor Binding Affinities (pKi / pKd)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Species / Tissue / Radioligand |
| This compound (AF-DX 116) | 6.1 - 6.8 | 7.5 - 8.2 | 6.1 - 6.7 | 6.9 - 7.4 | 6.5 | Human (cloned) / [3H]-NMS |
| AF-DX 384 | 6.8 | 8.1 | 6.5 | 7.7 | - | Human (cloned) / [3H]-NMS |
| BIBN 99 | 6.0 | 7.5 | 6.1 | 6.8 | 5.8 | Human (cloned) / [3H]-NMS |
| Tripitramine | 8.5 | 9.6 | 7.0 | 8.2 | 7.1 | Human (cloned) / [3H]-NMS |
Note: pKi and pKd values are logarithmic measures of binding affinity; a higher value indicates a higher affinity.
Table 2: Functional Antagonism (pA2)
| Compound | Preparation | Agonist | pA2 Value |
| This compound (AF-DX 116) | Guinea Pig Atria (M2) | Carbachol | 7.5 |
| This compound (AF-DX 116) | Rabbit Vas Deferens (M1) | McN-A-343 | 6.4 |
| Tripitramine | Guinea Pig Atria (M2) | Carbachol | 9.14 - 9.85 |
| Tripitramine | Guinea Pig Ileum (M3) | Carbachol | 6.34 - 6.81 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of antagonists to muscarinic receptors using a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)
-
[3H]-NMS (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding determinator (e.g., 1 µM Atropine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]-NMS at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assay
This protocol describes a method for assessing the functional antagonistic activity of a compound on isolated cardiac tissue.
Objective: To determine the pA2 value of an antagonist against an agonist-induced response in isolated guinea pig atria.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with force transducer and data acquisition system
-
Agonist (e.g., Carbachol)
-
Antagonist (e.g., this compound)
Procedure:
-
Humanely euthanize a guinea pig and rapidly excise the heart.
-
Dissect the atria in cold Krebs-Henseleit solution.
-
Mount the atrial tissue in an isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the tissue to a force transducer to record isometric contractions.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the bath solution.
-
Obtain a cumulative concentration-response curve for the agonist (e.g., Carbachol) to establish a baseline.
-
Wash the tissue and allow it to return to the baseline resting tension.
-
Incubate the tissue with a known concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat steps 7-9 with increasing concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Morris Water Maze for Cognitive Enhancement
This protocol outlines the use of the Morris water maze to assess the potential of M2 receptor antagonists to ameliorate cognitive deficits.
Objective: To evaluate the effect of an M2 receptor antagonist on spatial learning and memory in a rodent model of cognitive impairment.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
Hidden escape platform
-
Rodents (e.g., rats)
-
A model of cognitive impairment (e.g., scopolamine-induced amnesia)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Video tracking system and software
Procedure:
-
Acquisition Phase (Training):
-
For several consecutive days (e.g., 4-5 days), train the animals to find the hidden platform in the water maze.
-
Each day consists of multiple trials (e.g., 4 trials) with different starting positions.
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken using the video tracking system.
-
Administer the test compound or vehicle at a specific time before each training session (e.g., 30 minutes prior).
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the different treatment groups. A steeper learning curve (decreasing escape latency) indicates better learning.
-
In the probe trial, a significantly greater amount of time spent in the target quadrant by the drug-treated group compared to the vehicle-treated group suggests an improvement in spatial memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to characterize it.
Caption: M2 Muscarinic Receptor Signaling Pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Otenzepad in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Otenzepad, a muscarinic M2 receptor antagonist, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.
Hazard Profile of this compound
Understanding the intrinsic hazards of this compound is the first step in determining the appropriate disposal route. The compound's known risks are summarized in the table below, based on its Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Highlights |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2] The following protocol provides a general framework for its safe management as a chemical waste product in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.[1]
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: Collect this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Avoid Mixing: Do not mix this compound with other incompatible waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), its hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
Management of Spills
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Prevent further spread of the spill.
-
Absorption: For liquid spills, use an inert, absorbent material such as diatomite or universal binders to soak up the substance.
-
Collection: Carefully collect the absorbed material and any contaminated solids into the designated hazardous waste container.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by washing with soap and water.
Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable country, federal, state, and local regulations.
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sewer system.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Otenzepad
Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of Otenzepad are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this selective M2 muscarinic acetylcholine receptor antagonist.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation. It is also harmful if swallowed.[1] Adherence to the following safety measures and operational plans is imperative for the protection of all laboratory personnel.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of PPE is the primary barrier against exposure to this compound. The following table summarizes the required protective gear based on the Safety Data Sheet (SDS).[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and dust.[1] |
| Body Protection | Impervious clothing | To protect skin from exposure.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[1] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps involved.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Solution Preparation:
-
Handle solid this compound in a manner that avoids dust formation.
-
Use a dedicated, clean weighing vessel.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a designated and clearly marked area.
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific handling procedure and the potential for exposure. The following diagram outlines the decision-making process for PPE selection.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and the container in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or water courses.
-
Decontamination: Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. The Safety Data Sheet suggests scrubbing with alcohol.
By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
